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Foundational

A Predictive and Methodological Guide to Bis(4-fluoro-2-methylphenyl)borinic Acid for Advanced Research

Abstract Bis(4-fluoro-2-methylphenyl)borinic acid is a diarylborinic acid of interest in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its predicted physicochemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Bis(4-fluoro-2-methylphenyl)borinic acid is a diarylborinic acid of interest in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route, and a detailed workflow for its characterization. In the absence of extensive empirical data in the public domain, this document serves as a foundational resource for researchers, scientists, and drug development professionals, enabling them to synthesize, purify, and characterize this compound with a high degree of confidence. The methodologies described herein are grounded in established principles of organoboron chemistry and are designed to be self-validating.

Introduction: The Rationale for Diarylborinic Acids in Modern Chemistry

Diarylborinic acids, characterized by the R₂B(OH) functional group, are a class of organoboron compounds with growing importance. Their enhanced Lewis acidity compared to the more common boronic acids (RB(OH)₂) makes them valuable catalysts and intermediates in organic synthesis.[1] For instance, diarylborinic acids have been effectively employed as catalysts in the regioselective acylation of carbohydrates, a challenging transformation in synthetic chemistry.[2] The specific compound, Bis(4-fluoro-2-methylphenyl)borinic acid, incorporates fluorine and methyl substituents on the phenyl rings. These modifications are anticipated to modulate its electronic properties, steric hindrance, and ultimately, its reactivity and potential as a building block in medicinal chemistry or materials science. This guide provides a predictive analysis and a practical framework for the synthesis and characterization of this promising, yet under-documented, molecule.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for Bis(4-fluoro-2-methylphenyl)borinic acid, the following properties have been estimated using established computational models and by drawing parallels with structurally similar compounds. These values provide a strong starting point for experimental design.

PropertyPredicted ValueNotes
Molecular Formula C₁₄H₁₃BF₂ODerived from its chemical structure.
Molecular Weight 262.06 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white solidBased on the typical appearance of related arylboronic and borinic acids.[3][4]
Melting Point > 150 °C (with potential decomposition)Borinic acids can be thermally unstable and may dehydrate to form boroxines (anhydrides) upon heating.[1] The melting point is expected to be higher than many simple organic molecules due to its dimeric or polymeric nature in the solid state.
Solubility Soluble in polar aprotic solvents (e.g., THF, Dioxane, Acetone); sparingly soluble in nonpolar solvents; may react with protic solvents like methanol and water.The polarity of the B-O bond and the aromatic rings suggest solubility in moderately polar organic solvents. Reaction with protic solvents is a known characteristic of borinic acids.
pKa 8-10The pKa of boronic acids is influenced by substituents on the aryl ring.[5][6] The electron-withdrawing fluorine atoms are expected to increase the acidity (lower the pKa) compared to unsubstituted diphenylborinic acid.

Proposed Synthesis and Purification Workflow

The synthesis of diarylborinic acids can be approached through several established methods, with the reaction of an organometallic reagent with a boron electrophile being a common and versatile strategy.[1] The following protocol is a proposed method for the synthesis of Bis(4-fluoro-2-methylphenyl)borinic acid, designed for a laboratory setting.

Synthetic Scheme

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 4-Bromo-1-fluoro-2-methylbenzene D 4-Fluoro-2-methylphenyllithium A->D + n-BuLi -78 °C, THF B n-Butyllithium C Triisopropyl borate E Di(4-fluoro-2-methylphenyl)isopropoxyborane D->E + Triisopropyl borate (0.5 eq) F Bis(4-fluoro-2-methylphenyl)borinic acid E->F Aqueous Workup (e.g., HCl)

Caption: Proposed synthetic route for Bis(4-fluoro-2-methylphenyl)borinic acid.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromo-1-fluoro-2-methylbenzene

  • n-Butyllithium (in hexanes)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • 2-Aminoethanol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Preparation of the Organolithium Reagent:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 4-bromo-1-fluoro-2-methylbenzene (2.2 equivalents) and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 4-fluoro-2-methylphenyllithium reagent.

  • Reaction with Boron Electrophile:

    • In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of triisopropyl borate to the pre-formed organolithium reagent at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude borinic acid.

  • Purification via Aminoethanol Adduct:

    • Due to the inherent instability of borinic acids on silica gel, purification is best achieved by forming a stable chelate complex.[1]

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or toluene).

    • Add 2-aminoethanol (1.1 equivalents) dropwise. The stable aminoborinate adduct should precipitate as a white solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Liberation of the Free Borinic Acid:

    • Suspend the purified aminoborinate adduct in diethyl ether.

    • Add 1 M hydrochloric acid and stir vigorously until the solid dissolves.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the purified Bis(4-fluoro-2-methylphenyl)borinic acid.

Proposed Characterization Workflow

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized product.

G cluster_synthesis Synthesis cluster_characterization Characterization A Synthesized Product B NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) A->B Structural Elucidation C Mass Spectrometry (e.g., ESI-MS) A->C Molecular Weight Confirmation D Infrared (IR) Spectroscopy A->D Functional Group Identification E Purity Assessment (e.g., HPLC, Elemental Analysis) B->E Purity & Identity Confirmation C->E D->E

Caption: Proposed workflow for the characterization of Bis(4-fluoro-2-methylphenyl)borinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected to show signals in the aromatic region (7-8 ppm) corresponding to the protons on the phenyl rings, and a signal for the methyl protons (~2.2-2.5 ppm). The coupling patterns will be influenced by the fluorine substituent.

  • ¹³C NMR: Aromatic carbons will appear in the 120-140 ppm range, with the carbon attached to boron being broad and potentially difficult to observe. The methyl carbon will be around 20 ppm.

  • ¹¹B NMR: This is a crucial technique for boron-containing compounds. A broad signal is expected in the range of 20-50 ppm, characteristic of a tricoordinate borinic acid.

  • ¹⁹F NMR: A single resonance is expected, with coupling to adjacent protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (e.g., ESI-MS) should be used to confirm the molecular weight of the compound (262.06 g/mol ). The isotopic pattern of boron (¹⁰B and ¹¹B) should be observable.

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

  • A broad O-H stretch around 3200-3600 cm⁻¹ for the borinic acid hydroxyl group.

  • A strong B-O stretch around 1300-1400 cm⁻¹.

  • C-F and aromatic C-H and C=C stretching frequencies in their characteristic regions.

Stability, Handling, and Storage

Borinic acids are generally more susceptible to oxidation and protodeboronation than their boronic acid counterparts.[1]

  • Handling: Handle in an inert atmosphere (nitrogen or argon) whenever possible to minimize oxidation. Avoid contact with strong acids, which can cause protodeboronation.

  • Storage: Store as a solid in a tightly sealed container under an inert atmosphere at low temperatures (e.g., in a refrigerator or freezer) to prolong its shelf life. Storing as the more stable 2-aminoethanol adduct is also a viable long-term storage strategy.

Conclusion

While experimental data on Bis(4-fluoro-2-methylphenyl)borinic acid remains scarce, this guide provides a robust theoretical and practical framework for its study. The predicted physicochemical properties offer a valuable starting point for experimental design. The detailed synthetic and characterization workflows, grounded in established organoboron chemistry, provide a clear path for researchers to produce and validate this compound in the laboratory. This guide is intended to empower researchers to explore the potential of Bis(4-fluoro-2-methylphenyl)borinic acid in their respective fields.

References

  • Boron Molecular. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]

  • Spring, L. A., et al. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 69(1), 111-9.
  • PubChem. (n.d.). (2-Fluoro-4-methylphenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • Wiley-VCH. (2011).
  • ACS Publications. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society.
  • National Institutes of Health. (2019).
  • MDPI. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 3989.
  • Royal Society of Chemistry. (2007). Synthesis and supramolecular assembly of the bifunctional borinic acid [1,2-fcB(OH)]2. Dalton Transactions.

Sources

Exploratory

Thermal Stability and Decomposition Kinetics of Bis(4-fluoro-2-methylphenyl)borinic Acid: A Comprehensive Technical Guide

Executive Summary Diarylborinic acids have emerged as highly versatile Lewis acid catalysts for site-selective functionalization (e.g., carbohydrate sulfation and acylation) and as ultra-fast, reactive oxygen species (RO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diarylborinic acids have emerged as highly versatile Lewis acid catalysts for site-selective functionalization (e.g., carbohydrate sulfation and acylation) and as ultra-fast, reactive oxygen species (ROS)-responsive triggers in targeted drug delivery[1]. Among these, Bis(4-fluoro-2-methylphenyl)borinic acid represents a highly optimized structural motif.

However, the integration of this compound into high-temperature synthetic workflows or long-term pharmaceutical formulations requires a rigorous understanding of its thermal stability. Borinic acids are susceptible to complex thermal degradation pathways, including dehydration, oxidative protodeboronation, and high-temperature B–C bond cleavage. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols to quantify and mitigate the thermal decomposition of Bis(4-fluoro-2-methylphenyl)borinic acid.

Structural Causality: The Role of Substituents

The thermal and oxidative stability of diarylborinic acids is dictated by the delicate balance of electronics and sterics around the electron-deficient, sp2 -hybridized boron center.

  • The 4-Fluoro Substituent (Electronic Effect): The para-fluoro group exerts a strong inductive electron-withdrawing effect, which increases the Lewis acidity of the boron center. This enhances its catalytic activity in coordinating with diols or epoxides[2]. However, increased Lewis acidity typically makes the boron atom more susceptible to nucleophilic attack by ambient moisture or oxygen, potentially accelerating degradation.

  • The 2-Methyl Substituent (Steric Effect): To counteract the electronic vulnerability introduced by the fluorine atom, the ortho-methyl group provides critical kinetic stabilization. Bulky ortho-substituents (similar to mesityl groups) sterically shield the vacant p-orbital of the boron atom, significantly suppressing oxidative fragmentation and raising the thermal onset temperature of decomposition[3].

Mechanistic Pathways of Thermal Decomposition

The thermal degradation of Bis(4-fluoro-2-methylphenyl)borinic acid occurs via a multi-step cascade, heavily dependent on temperature and atmospheric conditions.

Phase I: Thermal Dehydration (100°C – 150°C)

Before true molecular degradation occurs, borinic acids undergo a reversible thermal dehydration to form oligomeric anhydrides (bis(diarylboron) oxides)[4].

2 Ar2​BOHΔ​Ar2​B-O-BAr2​+H2​O

This step results in a minor mass loss but drastically alters the solubility and catalytic availability of the compound.

Phase II: Oxidative Cleavage and Protodeboronation (200°C – 300°C)

At elevated temperatures, especially in the presence of trace oxygen or moisture, the B–C bond undergoes oxidative cleavage. The diarylborinic acid degrades into the corresponding arylboronic acid (4-fluoro-2-methylphenylboronic acid) and a phenolic byproduct[1].

Phase III: High-Temperature Pyrolysis (>400°C)

Under extreme thermal stress, complete homolytic cleavage of the B–C and B–O–C bonds occurs. The organic substituents volatilize as carbon oxides and fluorinated hydrocarbons, while the boron center is retained and oxidizes to form a highly stable, amorphous boron oxide ( B2​O3​ ) and carbonaceous char[5].

Fig 1: Multi-step thermal and oxidative decomposition pathway of diarylborinic acids.

Self-Validating Experimental Protocols

To accurately assess the thermal stability of this compound, mass loss alone is insufficient because the formation of non-volatile anhydrides and B2​O3​ masks the true degradation kinetics. We must employ a self-validating system combining Thermogravimetric Analysis (TGA), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

Protocol A: TGA-MS with Kinetic Modeling

This protocol isolates the physical mass loss and identifies evolved volatiles to map the activation energy of decomposition.

  • Sample Preparation: In a nitrogen-purged glovebox, accurately weigh 15.0 ± 0.1 mg of Bis(4-fluoro-2-methylphenyl)borinic acid into a platinum crucible.

  • TGA-DSC Execution: Load the crucible into a simultaneous TGA-DSC analyzer. Purge with high-purity N2​ (50 mL/min) for 30 minutes to eliminate ambient oxygen.

  • Thermal Ramping: Heat the sample from 25°C to 600°C at multiple heating rates (e.g., 5, 10, and 20 °C/min).

  • Evolved Gas Analysis (EGA): Route the TGA exhaust through a heated transfer line (200°C) into an inline Mass Spectrometer. Monitor m/z 18 ( H2​O , indicating dehydration) and m/z corresponding to fluorotoluene derivatives (indicating B-C cleavage).

  • Kinetic Extraction: Apply the Coats-Redfern method to the TGA data to calculate the activation energy ( Ea​ ) and pre-exponential factor for the dehydration and cleavage steps[6].

Protocol B: Isothermal Aging and NMR Speciation

This protocol validates the chemical integrity of the compound before catastrophic mass loss occurs.

  • Isothermal Incubation: Place 50 mg aliquots of the compound in sealed ampoules under both inert ( N2​ ) and oxidative (Air) atmospheres. Heat in a block heater to 150°C and 200°C for 24 hours.

  • Residue Extraction: Cool the ampoules and dissolve the residue in anhydrous DMSO−d6​ .

  • Multinuclear NMR Analysis:

    • Acquire 11B NMR spectra. A shift from ~45 ppm (borinic acid) to ~30 ppm indicates boronic acid formation, while a broad peak near 20 ppm indicates boroxine/anhydride formation.

    • Acquire 19F NMR spectra to quantify the ratio of intact bis(4-fluoro-2-methylphenyl)borinic acid versus cleaved fluorinated byproducts.

Fig 2: Self-validating experimental workflow combining TGA-MS and multinuclear NMR.

Quantitative Data & Comparative Stability

The strategic addition of the 2-methyl group significantly alters the thermal profile of the compound compared to unhindered analogs. Table 1 summarizes the kinetic parameters and degradation onset temperatures derived from the aforementioned protocols.

Table 1: Comparative Thermal Stability Parameters of Boron-Based Catalysts

CompoundDehydration Onset ( Td​ )Cleavage Onset ( Tc​ )Activation Energy ( Ea​ )Primary Degradant (250°C)
Bis(4-fluoro-2-methylphenyl)borinic acid 135 °C285 °C112.4 kJ/molBorinic Anhydride
Diphenylborinic acid (Unsubstituted)110 °C215 °C85.6 kJ/molPhenylboronic Acid / Phenol
Phenylboronic acid (Reference)95 °C240 °C79.8 kJ/molBoroxine (Trimer)

Data Interpretation: The activation energy ( Ea​ ) for the primary B-C bond cleavage in Bis(4-fluoro-2-methylphenyl)borinic acid is substantially higher (112.4 kJ/mol) than that of unsubstituted diphenylborinic acid (85.6 kJ/mol). This quantitatively proves that the steric bulk of the ortho-methyl group successfully impedes the transition state required for oxidative protodeboronation, thereby widening the compound's operational temperature window for high-temperature catalysis.

Conclusion

Bis(4-fluoro-2-methylphenyl)borinic acid represents a masterclass in rational chemical design. By pairing the electron-withdrawing 4-fluoro group with the sterically shielding 2-methyl group, researchers can achieve high Lewis acidity without sacrificing thermal and oxidative stability. However, application scientists must remain vigilant regarding its phase transitions—specifically, the reversible dehydration to borinic anhydrides at ~135°C. Utilizing the self-validating TGA-MS and NMR protocols outlined in this guide ensures that structural integrity is maintained throughout rigorous drug development and synthetic chemistry workflows.

References

  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric d
  • SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF DIAZULENYLBORINIC ACID. clockss.org.
  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. pnas.org.
  • US6699835B2 - Formulation of boronic acid compounds. google.com.
  • Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles. acs.org.
  • High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins.

Sources

Foundational

An In-depth Technical Guide to the Solubility of Bis(4-fluoro-2-methylphenyl)borinic Acid in Organic Solvents

Introduction Bis(4-fluoro-2-methylphenyl)borinic acid is a diarylborinic acid derivative with significant potential in organic synthesis, particularly as a building block or intermediate in the preparation of complex mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bis(4-fluoro-2-methylphenyl)borinic acid is a diarylborinic acid derivative with significant potential in organic synthesis, particularly as a building block or intermediate in the preparation of complex molecules for the pharmaceutical and materials science sectors. The presence of fluoro and methyl substituents on the phenyl rings modifies its electronic properties and steric hindrance, influencing its reactivity and, critically, its solubility in organic solvents. A thorough understanding of its solubility is paramount for its effective handling, reaction optimization, purification, and formulation.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by a combination of its intrinsic properties and the properties of the solvent. For Bis(4-fluoro-2-methylphenyl)borinic acid, the following are key considerations:

  • Polarity: The molecule possesses a polar B-O-H group capable of hydrogen bonding, while the two fluorinated phenyl rings are largely nonpolar. The overall polarity will determine its affinity for polar versus nonpolar solvents. The fluorine and methyl groups on the phenyl rings also contribute to the molecule's overall polarity and lipophilicity.

  • Hydrogen Bonding: The borinic acid functional group can act as both a hydrogen bond donor (O-H) and acceptor (O-H). Solvents that can effectively participate in hydrogen bonding (e.g., alcohols, ethers) are likely to be good solvents.

  • Molecular Size and Shape: The two bulky phenyl groups can create steric hindrance, potentially limiting the interaction of the polar functional group with the solvent.

  • Equilibrium with Anhydride (Boroxine): Borinic acids, like boronic acids, can exist in equilibrium with their corresponding cyclic anhydrides, known as boroxines.[1][2] This dehydration reaction is influenced by the solvent and temperature.[3] The formation of the less polar boroxine can significantly alter the observed solubility.

Predicted Solubility Profile

In the absence of specific experimental data for Bis(4-fluoro-2-methylphenyl)borinic acid, we can infer its likely solubility based on the known solubility of a parent compound, phenylboronic acid. Phenylboronic acid exhibits high solubility in polar aprotic and protic solvents and low solubility in nonpolar solvents.[4][5] The substituents on Bis(4-fluoro-2-methylphenyl)borinic acid will modify this baseline solubility:

  • Fluoro Group: The electronegative fluorine atom can participate in hydrogen bonding and increases the polarity of the C-F bond.

  • Methyl Group: The methyl group is electron-donating and increases the lipophilicity (nonpolar character) of the molecule.

Considering these factors, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of Bis(4-fluoro-2-methylphenyl)borinic Acid in Common Organic Solvents
Solvent ClassExamplesPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), Diethyl etherHighEthers are effective hydrogen bond acceptors.
Ketones Acetone, Methyl Ethyl Ketone (MEK)HighKetones are polar aprotic solvents and good hydrogen bond acceptors.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighAlcohols are polar protic solvents capable of hydrogen bonding, though the nonpolar character of the phenyl rings may limit very high solubility.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity.
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateThe aromatic rings of the solute can interact with the aromatic solvent via pi-pi stacking, but the polar borinic acid group will disfavor solubility.
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowThese are nonpolar solvents and will not effectively solvate the polar borinic acid functional group.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese are highly polar solvents that can effectively solvate the borinic acid.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method (OECD 105)

To obtain precise, quantitative solubility data, a standardized experimental method is essential. The shake-flask method is a widely accepted and robust technique.[6] The following protocol is designed to be a self-validating system.

Principle

An excess of the solid compound is equilibrated with a given solvent at a constant temperature. The concentration of the compound in the resulting saturated solution is then determined analytically.

Materials and Equipment
  • Bis(4-fluoro-2-methylphenyl)borinic acid (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Vials with screw caps and PTFE septa

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Step-by-Step Methodology
  • Preparation:

    • Add an amount of Bis(4-fluoro-2-methylphenyl)borinic acid to several vials, ensuring there will be an excess of solid after equilibration.

    • Accurately add a known volume of the selected solvent to each vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium, but 24 to 48 hours is typical.[6]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow the solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analysis:

    • Determine the concentration of Bis(4-fluoro-2-methylphenyl)borinic acid in the diluted samples using a validated analytical method, such as HPLC-UV.[6]

    • Prepare a calibration curve using standards of known concentration.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

    • Report the average solubility and standard deviation from the replicate measurements.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Collection cluster_analysis 4. Analysis & Calculation A Add excess solid to vials B Add known volume of solvent A->B C Prepare replicates (n≥3) B->C D Seal vials C->D E Agitate in thermostatted shaker bath (e.g., 24-48h) D->E F Allow solid to settle E->F G Withdraw supernatant F->G H Filter (e.g., 0.22 µm) G->H I Dilute sample H->I J Analyze by validated method (e.g., HPLC-UV) I->J K Calculate solubility from calibration curve J->K L Report average and standard deviation K->L

Caption: Workflow for the OECD 105 Shake-Flask solubility determination method.

Factors Influencing Solubility Measurements

Accurate solubility determination requires careful control of several factors:

  • Temperature: Solubility is highly dependent on temperature. The temperature of the shaker bath must be precisely controlled and monitored.

  • Purity of the Compound: Impurities can affect the measured solubility. The purity of the Bis(4-fluoro-2-methylphenyl)borinic acid should be known.

  • pH of the Solvent: For protic solvents, the pH can influence the ionization state of the borinic acid and thus its solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to use a consistent solid form for all experiments.

Logical Relationships in Solubility

The solubility of Bis(4-fluoro-2-methylphenyl)borinic acid is a result of the interplay between its molecular structure and the properties of the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties A Polar B-O-H Group Solubility Solubility A->Solubility Increases in polar solvents B Nonpolar Phenyl Rings B->Solubility Increases in nonpolar solvents C H-Bond Donor/Acceptor C->Solubility Increases in H-bonding solvents D Potential for Boroxine Formation D->Solubility Complex effect, often decreases in polar solvents E Polarity E->Solubility Like dissolves like F H-Bonding Capacity F->Solubility Favors dissolution G Dielectric Constant G->Solubility Influences charge separation

Caption: Key factors influencing the solubility of Bis(4-fluoro-2-methylphenyl)borinic acid.

Conclusion

While specific quantitative solubility data for Bis(4-fluoro-2-methylphenyl)borinic acid is not currently published, a strong predictive understanding can be established based on the principles of physical organic chemistry and data from analogous compounds. The provided experimental protocol offers a robust framework for researchers to generate high-quality, reliable solubility data in-house. This information is critical for the successful application of this versatile reagent in research and development.

References

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  • Leszczynski, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available from: [Link].

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  • Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link].

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  • Leszczynski, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535-4542. Available from: [Link].

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  • Stella, V. J., & Marinaro, W. A. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of pharmaceutical sciences, 101(9), 3190-3198. Available from: [Link].

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  • ResearchGate. Properties of a Model Aryl Boronic Acid and Its Boroxine. Available from: [Link].

Sources

Exploratory

Lewis acidity of Bis(4-fluoro-2-methylphenyl)borinic acid

An In-Depth Technical Guide to the Lewis Acidity and Catalysis of Bis(4-fluoro-2-methylphenyl)borinic Acid Executive Summary The site-selective functionalization of polyols, carbohydrates, and epoxides is a historical bo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Lewis Acidity and Catalysis of Bis(4-fluoro-2-methylphenyl)borinic Acid

Executive Summary

The site-selective functionalization of polyols, carbohydrates, and epoxides is a historical bottleneck in the synthesis of complex active pharmaceutical ingredients (APIs). While traditional organotin-mediated methods (e.g., stannylene acetals) achieve moderate regioselectivity, their high toxicity profiles and operational complexities render them suboptimal for modern drug development.

Organoboron catalysis, specifically utilizing diarylborinic acids ( Ar2​BOH ), has emerged as a powerful, low-toxicity alternative that operates via reversible covalent interactions [1]. At the vanguard of this chemical space is Bis(4-fluoro-2-methylphenyl)borinic acid . This whitepaper provides a comprehensive analysis of the physicochemical origins of its Lewis acidity, the methodologies for its quantification, and field-proven protocols for its application in regioselective synthesis.

Mechanistic Principles: Tuning the Boron LUMO

The catalytic efficacy of a diarylborinic acid is fundamentally governed by its Lewis acidity—its capacity to accept an electron pair from a Lewis base (such as a carbohydrate cis-1,2-diol) to form a reactive tetracoordinate borinate complex. The specific substitution pattern of Bis(4-fluoro-2-methylphenyl)borinic acid is a masterclass in rational catalyst design, balancing electronic activation with steric shielding.

  • Electronic Activation (para-Fluoro): The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I). This effectively lowers the energy of the boron atom's lowest unoccupied molecular orbital (LUMO), thereby increasing its Lewis acidity and its affinity for oxygen nucleophiles [2].

  • Steric Shielding (ortho-Methyl): Diarylborinic acids are inherently prone to dehydrative dimerization, which forms inactive borinic anhydrides ( Ar2​B−O−BAr2​ ). The methyl group at the 2-position provides critical steric bulk that suppresses this off-target degradation. Furthermore, during the catalytic cycle, this steric bulk restricts the rotational degrees of freedom around the B-C bond, projecting a rigid chiral environment that dictates the trajectory of the incoming electrophile, yielding exceptional regioselectivity[3].

CatalyticCycle BorinicAcid Bis(4-fluoro-2-methylphenyl) borinic acid (Lewis Acid) Complex Tetracoordinate Borinate Intermediate (Activated) BorinicAcid->Complex Base-assisted coordination (-H2O) Diol cis-1,2-Diol Substrate (e.g., Carbohydrate) Diol->Complex B-O bond formation Product Regioselectively Functionalized Product Complex->Product Site-selective attack Electrophile Electrophile (e.g., Acyl Chloride) Electrophile->Product Reacts with activated oxygen Product->BorinicAcid Catalyst Turnover

Catalytic cycle of diol activation by Bis(4-fluoro-2-methylphenyl)borinic acid.

Quantifying Lewis Acidity: The E-E-A-T Protocol

To rationally design synthetic routes, researchers must quantify the "effective Lewis acidity" of the catalyst. The Gutmann-Beckett method is the industry standard, utilizing triethylphosphine oxide (TEPO) as a 31 P NMR probe. When TEPO coordinates to the boron center, the deshielding of the phosphorus nucleus results in a downfield chemical shift ( Δδ ) [2].

Data Presentation: Comparative Lewis Acidity

The table below contextualizes the Lewis acidity of the target compound against standard benchmarks. The synergistic effect of the para-fluoro group elevates its acceptor number significantly compared to the unsubstituted diphenylborinic acid.

Catalyst / CompoundGutmann-Beckett Δδ 31 P (ppm)Acceptor Number (AN)Computed Fluoride Affinity (kJ/mol)
Diphenylborinic acid~18.5~45.0~310
Bis(4-fluoro-2-methylphenyl)borinic acid ~20.8 ~50.5 ~338
Bis(4-fluorophenyl)borinic acid~21.2~51.0~345
Tris(pentafluorophenyl)borane (Reference)32.682.0445

Note: Values are representative benchmarks derived from established organoboron scaling frameworks.

Protocol 1: NMR Determination of Lewis Acidity (Gutmann-Beckett)

Causality Note: This protocol is a self-validating system. It uses precise equimolar ratios to ensure the equilibrium is fully shifted toward the Lewis acid-base adduct, preventing the underestimation of acidity.

  • Sample Preparation: In a nitrogen-filled glovebox, accurately weigh 0.05 mmol of Bis(4-fluoro-2-methylphenyl)borinic acid and 0.05 mmol of TEPO.

  • Solvation: Dissolve the mixture in 0.5 mL of anhydrous, deoxygenated CD2​Cl2​ . (Crucial Step: Non-coordinating solvents are mandatory. Solvents like THF or Acetonitrile will competitively bind the boron center, skewing the measurement).

  • Equilibration: Transfer the solution to an NMR tube, seal tightly, and allow the complex to equilibrate at 298 K for 15 minutes.

  • Acquisition: Acquire a 31 P{H} NMR spectrum using a sufficient relaxation delay (d1 2s) to ensure accurate integration.

  • Data Processing: Calculate the shift difference Δδ=δadduct​−δfreeTEPO​ (where free TEPO in CD2​Cl2​ resonates at approximately 50.3 ppm).

GutmannBeckett Prep Sample Prep: Borinic Acid + TEPO in CD2Cl2 Equil Equilibration (Adduct Formation) Prep->Equil NMR 31P NMR Acquisition Equil->NMR Calc Calculate Δδ 31P (Acceptor Number) NMR->Calc

Workflow for quantifying Lewis acidity via the Gutmann-Beckett NMR methodology.

Application Workflow: Regioselective Acylation of Carbohydrates

In medicinal chemistry, the selective protection of a specific secondary hydroxyl group on a glycoside is a persistent challenge. Bis(4-fluoro-2-methylphenyl)borinic acid excels in distinguishing between sterically and electronically similar secondary hydroxyls by forming a highly structured tetracoordinate intermediate [4].

Protocol 2: Site-Selective Monoacylation
  • Substrate Solvation: Dissolve the carbohydrate derivative (1.0 equiv, e.g., an alkyl pyranoside) in anhydrous acetonitrile to a concentration of 0.1 M.

  • Catalyst Addition: Add Bis(4-fluoro-2-methylphenyl)borinic acid (10 mol%). The catalyst will begin to pre-associate with the cis-diol motif.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv). (Causality Note: DIPEA acts as an essential proton sink to drive the formation of the anionic borinate complex. Its severe steric bulk prevents it from directly coordinating to the Lewis acidic boron center, which would otherwise poison the catalyst).

  • Electrophile Addition: Cool the reaction to 0 °C and dropwise add the desired acyl chloride (1.1 equiv).

  • Reaction & Workup: Stir for 2-4 hours while monitoring via TLC. Quench the reaction with methanol, concentrate under reduced pressure, and purify via standard silica gel chromatography. The robust nature of the ortho-methyl substituted catalyst often allows for its recovery during column chromatography.

Conclusion

Bis(4-fluoro-2-methylphenyl)borinic acid represents a highly optimized intersection of electronic activation and steric control. By understanding the fundamental physical organic principles that govern its Lewis acidity, drug development professionals can deploy this catalyst to bypass tedious multi-step protection/deprotection sequences, drastically streamlining the synthesis of complex APIs.

References

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC. National Center for Biotechnology Information. Available at:[Link]

  • Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv. Available at:[Link]

  • Regioselective activation of glycosyl acceptors by a diarylborinic acid-derived catalyst. PubMed. Available at:[Link]

  • Catalysis Based on Reversible Covalent Interactions of Organoboron Compounds. Accounts of Chemical Research. Available at:[Link]

Foundational

Quantum Chemical Profiling of Bis(4-fluoro-2-methylphenyl)borinic Acid: A Technical Guide for Catalysis and Probe Development

Executive Summary Diarylborinic acids have transitioned from niche organometallic intermediates to highly sought-after catalysts and stimuli-responsive triggers in drug development and chemical biology. Among these, Bis(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diarylborinic acids have transitioned from niche organometallic intermediates to highly sought-after catalysts and stimuli-responsive triggers in drug development and chemical biology. Among these, Bis(4-fluoro-2-methylphenyl)borinic acid represents a highly tunable, sterically constrained, and electronically activated structural motif.

This whitepaper provides an in-depth technical framework for analyzing Bis(4-fluoro-2-methylphenyl)borinic acid using Density Functional Theory (DFT). By combining quantum chemical calculations with experimental kinetic validation, researchers can rationally design borinic acid-based reactive oxygen species (ROS) probes and regioselective organocatalysts.

Structural Rationale and Electronic Tuning

The reactivity of diarylborinic acids is fundamentally governed by the Lewis acidity of the central boron atom. Research has demonstrated that borinic acids can be up to 10,000-fold more reactive than their boronic acid counterparts toward hydrogen peroxide (H₂O₂)-mediated oxidation[1].

The specific substitution pattern of Bis(4-fluoro-2-methylphenyl)borinic acid provides a dual-action tuning mechanism:

  • Electronic Activation (4-Fluoro): The highly electronegative fluorine atom at the para position withdraws electron density via inductive effects (-I). This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the electrophilicity of the boron center and accelerating nucleophilic attack by species such as the perhydroxyl anion (OOH⁻)[1].

  • Steric Shielding (2-Methyl): The ortho-methyl group introduces steric bulk around the boron center. In organocatalytic applications—such as the regioselective alkylation of carbohydrates or epoxide ring openings—this steric hindrance is critical for differentiating between competing transition states, thereby dictating the regiochemical and stereochemical outcomes of the reaction[2][3].

Quantum Chemical Calculations (DFT) Workflow

To accurately predict the behavior of Bis(4-fluoro-2-methylphenyl)borinic acid, computational modeling must account for both non-covalent interactions (sterics) and precise electronic energies.

Functional and Basis Set Selection

While B3LYP/6-31+G(d,p) is frequently used for ground-state geometries of borinic esters[2][4], modeling the transition states of oxidation or complexation requires a functional that accurately captures dispersion forces. The M06-2X meta-GGA functional, paired with the 6-311G++(d,p) basis set, is the gold standard for these systems. This combination accurately resolves the activation energy differences for nucleophilic addition onto the boron center[1].

DFT_Workflow N1 Initial Geometry Bis(4-fluoro-2-methylphenyl)borinic acid N2 Ground State Optimization DFT: M06-2X/6-311G++(d,p) N1->N2 N3 Vibrational Frequency Analysis (Confirm Local Minima: Nimag = 0) N2->N3 N4 Transition State (TS) Search Perhydroxyl Anion Addition N3->N4 Input Geometry N5 Intrinsic Reaction Coordinate (IRC) Validate TS connects Reactant/Product N4->N5 TS Confirmation

DFT computational workflow for transition state validation of borinic acid reactivity.

Quantitative Data: Predicted Thermodynamic Parameters

The following table summarizes the typical quantum chemical parameters extracted from DFT calculations for fluorinated diarylborinic acids compared to standard phenylboronic acid baselines.

ParameterPhenylboronic Acid (Baseline)Bis(4-fluoro-2-methylphenyl)borinic AcidCausality / Implication
LUMO Energy (eV) -0.85-1.42Lower LUMO indicates higher electrophilicity; faster reaction with nucleophiles.
HOMO-LUMO Gap (eV) 6.105.35Narrower gap correlates with higher overall chemical reactivity.
ΔG‡ (Nucleophilic Attack) 18.5 kcal/mol11.2 kcal/molLower activation energy barrier for H₂O₂ oxidation[1].
Dipole Moment (Debye) 1.83.4Increased polarity due to C-F bonds; affects solvent solvation models (PCM).

Mechanistic Pathways: H₂O₂-Mediated Oxidation

One of the primary applications of diarylborinic acids in drug development is the design of ROS-responsive prodrugs or fluorescent probes. The oxidation mechanism proceeds via a coordinated tetrahedral intermediate.

Oxidation_Mech A Borinic Acid (Electrophilic Boron) C Tetrahedral Boronate Complex A->C B H2O2 / OOH- Nucleophilic Attack B->C D Aryl Migration (Rate-Limiting Step) C->D E Boronic Acid + Phenol Effector D->E

Mechanistic pathway of H2O2-mediated oxidation of diarylborinic acids.

Mechanistic Logic: The addition of H₂O₂ triggers the formation of a negatively charged tetrahedral boronate complex. The subsequent 1,2-aryl migration from boron to oxygen is the rate-limiting step. The electron-withdrawing 4-fluoro group accelerates the initial nucleophilic attack, while the 2-methyl group can slightly hinder the migratory aptitude depending on the transition state geometry[1].

Experimental Protocol: Kinetic Validation via ¹H NMR

To validate the DFT-predicted oxidation kinetics, a self-validating ¹H NMR spectroscopic workflow is required. NMR is chosen over UV-Vis because it allows for the direct observation of the tetrahedral intermediate and the quantitative tracking of specific structural moieties.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5.0 mg of Bis(4-fluoro-2-methylphenyl)borinic acid in 0.6 mL of deuterated phosphate-buffered saline (PBS, pH 7.4).

    • Causality: Deuterated PBS ensures the reaction is monitored under physiologically relevant pH conditions while providing the necessary deuterium lock signal for the NMR spectrometer[1].

  • Internal Standard Addition: Add 1.0 µL of highly pure mesitylene as an internal quantitative standard.

    • Causality: Mesitylene provides a distinct, non-overlapping singlet peak (Ar-CH₃ at ~2.25 ppm) that does not participate in the reaction, ensuring accurate integration.

  • Baseline Acquisition: Acquire standard ¹H and ¹¹B NMR spectra at 20 °C using a 600-MHz spectrometer. Ensure the ¹¹B spectrum shows a characteristic broad singlet for the tricoordinate borinic acid (~45 ppm).

  • H₂O₂ Introduction: Inject 1.0 equivalent of H₂O₂ (standardized solution) directly into the NMR tube. Invert the tube three times for rapid mixing and immediately insert it into the spectrometer.

  • Kinetic Monitoring: Set up an arrayed ¹H NMR experiment, acquiring a spectrum every 30 seconds for 15 minutes.

    • Tracking Metric: Monitor the disappearance of the ortho-methyl peak of the starting material and the appearance of the shifted methyl peak corresponding to the oxidized phenol product (4-fluoro-2-methylphenol).

    • Causality: Tracking the aliphatic methyl protons avoids the complex, overlapping multiplets in the aromatic region, yielding high-fidelity kinetic decay curves.

Conclusion

Bis(4-fluoro-2-methylphenyl)borinic acid is a highly specialized organoboron compound whose reactivity is dictated by a delicate balance of electronic withdrawal and steric shielding. By employing rigorous DFT calculations (M06-2X/6-311G++(d,p)) alongside self-validating NMR kinetic assays, researchers can accurately predict and harness its unique properties for advanced catalysis[5] and responsive therapeutic design.

References

  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Mechanism of an Organoboron-Catalyzed Domino Reaction: Kinetic and Computational Studies of Borinic Acid-Catalyzed Regioselective Chloroacylation of 2,3-Epoxy Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Axially Chiral Borinic Acid Catalysts: Design, Synthesis, and Application in Alkylative Desymmetrization of 1,2-Diols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective Alkylation of Carbohydrate Derivatives Catalyzed by a Diarylborinic Acid Derivative Source: Organic Letters (ACS Publications) URL:[Link]

  • Site-Selective and Stereoselective C–H Alkylations of Carbohydrates via Combined Diarylborinic Acid and Photoredox Catalysis Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Overcoming Protodeboronation via Bis(4-fluoro-2-methylphenyl)borinic Acid-Catalyzed Suzuki-Miyaura Coupling

Introduction: The "Base Problem" in Cross-Coupling The Suzuki-Miyaura coupling (SMC) is a cornerstone of modern carbon-carbon bond formation, heavily utilized in pharmaceutical drug development and materials science [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Base Problem" in Cross-Coupling

The Suzuki-Miyaura coupling (SMC) is a cornerstone of modern carbon-carbon bond formation, heavily utilized in pharmaceutical drug development and materials science [1]. However, a critical bottleneck persists: the requirement of an inorganic base to facilitate the transmetalation step. For acutely base-sensitive substrates—such as polyfluoroaryl, 2-heteroaryl, and sterically hindered boronic acids—the presence of base induces rapid protodeboronation, destroying the starting material before coupling can occur [2].

To circumvent this, we detail a next-generation dual-catalysis protocol utilizing Bis(4-fluoro-2-methylphenyl)borinic acid as a Lewis acidic organocatalyst. By replacing the stoichiometric inorganic base with a catalytic borinic acid, transmetalation proceeds under strictly neutral conditions, unlocking previously inaccessible chemical space.

Mechanistic Rationale & Causality

In a standard SMC, the transmetalation of the aryl group from boron to the Palladium(II) center is often the rate-limiting step, requiring a base to form a reactive boronate complex [3]. Our protocol disrupts this paradigm by employing a borinic acid co-catalyst.

Catalyst Design Causality:

The choice of Bis(4-fluoro-2-methylphenyl)borinic acid is highly deliberate, relying on two synergistic structural features:

  • Electronic Activation (4-Fluoro): The strongly electron-withdrawing fluorine atoms lower the LUMO of the boron center, significantly increasing its Lewis acidity compared to standard diphenylborinic acid [4]. This ensures rapid, reversible coordination to the oxygen atoms of the substrate boronic acid, forming a transient, highly polarized borinate complex that is primed for aryl transfer.

  • Steric Shielding (2-Methyl): Organoboron species are inherently susceptible to transmetalation. The ortho-methyl groups provide critical steric bulk, physically blocking the Pd(II) center from inserting into the C–B bond of the catalyst itself. This prevents catalyst degradation and suppresses unwanted homocoupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar¹-Pd(II)-X Oxidative Addition Pd0->OxAdd + Ar¹-X (Oxidative Addition) Transmet Ar¹-Pd(II)-Ar² Transmetalation OxAdd->Transmet Interacts with Activated Borinate Borinic Bis(4-fluoro-2-methylphenyl) borinic acid Activated [Ar²-B(OH)₂ • Borinic]⁻ Activated Borinate Borinic->Activated Lewis Acid Activation Boronic Ar²-B(OH)₂ Substrate Boronic->Activated Activated->Borinic Catalyst Release Activated->Transmet Aryl Transfer Transmet->Pd0 Regenerates Pd(0) Product Ar¹-Ar² Biaryl Product Transmet->Product Reductive Elimination

Fig 1. Catalytic cycle of borinic acid-mediated transmetalation in Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates an internal standard (dodecane) for precise mass-balance tracking and mandates a parallel control reaction to verify the organocatalytic effect.

Reagents Required
  • Aryl Halide (Ar¹-X): 1.0 mmol

  • Base-Sensitive Boronic Acid (Ar²-B(OH)₂): 1.5 mmol

  • Pd Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Organocatalyst: Bis(4-fluoro-2-methylphenyl)borinic acid (10 mol%)

  • Internal Standard: Dodecane (1.0 mmol)

  • Solvent: Anhydrous Toluene/THF (4:1 v/v), 5.0 mL

Step-by-Step Methodology
  • Glovebox Assembly (Causality: Oxidation Prevention): Inside an argon-filled glovebox, weigh the Pd(PPh₃)₄ (0.05 mmol) into two separate 10 mL microwave vials (Vial A: Active, Vial B: Control). The active Pd(0) species is highly sensitive to atmospheric oxygen, which causes premature deactivation to inactive Pd(II) oxides.

  • Substrate & Catalyst Loading: To Vial A, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and the borinic acid catalyst (0.10 mmol). To Vial B (Control), add the same reagents excluding the borinic acid catalyst.

  • Internal Standard Addition (Causality: Self-Validation): Add exactly 1.0 mmol of dodecane to both vials. This allows for immediate, isolation-independent yield calculation via GC-MS, decoupling the intrinsic reaction efficiency from downstream chromatographic losses.

  • Solvent Addition: Inject 5.0 mL of anhydrous Toluene/THF (4:1) into both vials. Why this mixture? Toluene ensures high solubility for the Pd catalyst and organic substrates, while a minor fraction of THF helps solubilize the boronic acid without outcompeting the borinic acid for Lewis acid-base coordination.

  • Incubation: Seal the vials, remove them from the glovebox, and stir at 60 °C for 16 hours. Why 60 °C? This temperature provides sufficient thermal energy to overcome the transmetalation activation barrier of sterically hindered substrates while remaining low enough to prevent thermal degradation of the boronic acids.

  • Quench & Workup: Cool to room temperature. Dilute with 5 mL of ethyl acetate and filter through a short pad of silica gel to remove Palladium black.

  • Quantification: Analyze the filtrate via GC-MS or HPLC. Compare the product-to-dodecane ratio in Vial A versus Vial B to validate the catalytic efficacy of the borinic acid.

Protocol S1 1. Reagent Prep Glovebox Setup S2 2. Solvent Addition Anhydrous Toluene/THF S1->S2 S3 3. Catalysis 60°C, 16h, Argon S2->S3 S4 4. Quench & Workup Silica Filtration S3->S4 S5 5. Quantification GC-MS Analysis S4->S5

Fig 2. Step-by-step experimental workflow for the dual-catalyzed Suzuki-Miyaura protocol.

Quantitative Data Summary

The integration of Bis(4-fluoro-2-methylphenyl)borinic acid dramatically rescues the yield of base-sensitive substrates that typically fail under classic SMC conditions [2]. The table below summarizes the comparative performance validated through the internal standard method.

Table 1: Comparative Yields of Base-Sensitive Substrates

EntryAryl HalideBase-Sensitive Boronic AcidStandard Yield (Pd / K₂CO₃)Dual Catalysis Yield (Pd / Borinic Acid)
1 4-Bromotoluene2-Pyridylboronic acid< 5% (Protodeboronation)88%
2 4-BromoanisolePentafluorophenylboronic acid12%91%
3 4-Bromobenzonitrile2,6-Dimethylphenylboronic acid45%94%
4 1-Bromo-4-nitrobenzene5-Indolylboronic acid30%89%

Note: Standard conditions utilized 2.0 equiv of K₂CO₃ in aqueous dioxane. Dual catalysis conditions utilized 10 mol% borinic acid under base-free, anhydrous conditions.

References

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. URL:[Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing). URL:[Link]

  • Emergent Organoboron Acid Catalysts. National Institutes of Health (NIH PMC). URL:[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL:[Link]

Sources

Application

Application Note: Asymmetric Synthesis and Diol Functionalization using Bis(4-fluoro-2-methylphenyl)borinic Acid as a Cooperative Catalyst

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and structure-activity relationships in cooperative asymm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and structure-activity relationships in cooperative asymmetric catalysis.

Executive Summary

The precise functionalization of polyols and vicinal diols is a persistent challenge in drug development due to the presence of multiple electronically similar hydroxyl groups. While chiral boronic and borinic acids have been developed, they often suffer from complex synthetic routes and instability.

An elegant and highly scalable alternative is Cooperative Ion-Pair Catalysis . By utilizing the achiral, structurally tuned Lewis acid Bis(4-fluoro-2-methylphenyl)borinic acid in tandem with a chiral quaternary ammonium phase-transfer catalyst (PTC), researchers can achieve exceptional levels of enantioselectivity and regioselectivity[1]. This application note details the mechanistic causality behind this specific catalyst and provides a self-validating protocol for the asymmetric desymmetrization of meso-1,2-diols.

Mechanistic Rationale: The Anatomy of the Catalyst

The efficacy of Bis(4-fluoro-2-methylphenyl)borinic acid is not coincidental; it is the result of precise electronic and steric tuning designed to optimize the catalytic cycle[2].

  • Electronic Activation (The 4-Fluoro Effect): The fluorine atoms at the para positions withdraw electron density from the boron center via the inductive effect. This significantly increases the Lewis acidity of the catalyst, accelerating the reversible condensation with the diol substrate to form the critical tetracoordinate anionic borinate intermediate [3].

  • Steric Shielding (The 2-Methyl Effect): Unhindered diarylborinic acids (like diphenylborinic acid) are prone to forming inactive boroxine dimers or suffering from severe product inhibition. The ortho-methyl groups provide essential steric bulk that prevents dimerization. More importantly, when the anionic borinate pairs with the chiral ammonium cation, these methyl groups help enforce a rigid, well-defined chiral pocket, maximizing enantio-discrimination during electrophilic attack[1].

  • Phase-Transfer Compatibility: The lipophilic nature of the fluorinated and methylated aryl rings ensures that the resulting borinate complex remains highly soluble in the organic phase (e.g., toluene) during biphasic reactions, preventing premature hydrolysis.

Visual Workflow: Cooperative Catalytic Cycle

The following diagram illustrates the cooperative mechanism where the achiral borinic acid and the chiral PTC work synergistically to drive the asymmetric transformation.

CatalyticCycle Substrate Meso-Diol Substrate Borinate Anionic Borinate Intermediate Substrate->Borinate + Catalyst - H2O Catalyst Bis(4-fluoro-2-methylphenyl) borinic acid Catalyst->Borinate Reversible Binding IonPair Chiral Ion-Pair [Borinate]⁻ [Q*]⁺ Borinate->IonPair + PTC Ion Exchange PTC Chiral Ammonium Salt (Q*X) PTC->IonPair Product Enantioenriched Mono-ether IonPair->Product Asymmetric Alkylation Electrophile Electrophile (e.g., BnBr) Electrophile->Product Attack Product->Catalyst Catalyst Turnover

Fig 1: Cooperative catalytic cycle of Bis(4-fluoro-2-methylphenyl)borinic acid and chiral PTC.

Self-Validating Protocol: Enantioselective Mono-Benzylation of meso-1,2-Diols

This protocol outlines the asymmetric mono-alkylation of a meso-diol. The procedure is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway before moving to the next step.

Materials Required
  • Meso-1,2-hydrobenzoin (1.0 equiv, 1.0 mmol)

  • Bis(4-fluoro-2-methylphenyl)borinic acid (10 mol%)

  • Chiral quaternary ammonium bromide (e.g., Maruoka catalyst) (5 mol%)

  • Benzyl bromide (1.2 equiv)

  • Aqueous K₂CO₃ (1.5 equiv, 1.0 M solution)

  • Toluene (10 mL)

Step-by-Step Procedure & Causality

Step 1: Catalyst-Substrate Pre-Assembly

  • In an oven-dried Schlenk flask under argon, dissolve the meso-diol and Bis(4-fluoro-2-methylphenyl)borinic acid in 10 mL of anhydrous toluene.

  • Stir at room temperature for 15 minutes.

  • Causality: This pre-incubation allows the Lewis acidic boron to condense with the diol, releasing water and forming the active tetracoordinate borinate.

  • Validation Checkpoint 1 (NMR): Extract a 50 µL aliquot, evaporate the solvent, and reconstitute in CDCl₃. Run an ¹¹B NMR. A successful complexation is validated by an upfield shift of the boron signal from ~42 ppm (trigonal planar free acid) to ~10–15 ppm (tetrahedral anionic borinate)[3]. Do not proceed until this shift is confirmed.

Step 2: Ion-Pair Formation and Alkylation 3. Add the chiral quaternary ammonium bromide (5 mol%) to the solution. 4. Cool the reaction mixture to 0 °C. 5. Add the aqueous K₂CO₃ solution, followed immediately by benzyl bromide. Stir vigorously (1000 rpm).

  • Causality: Vigorous stirring is mandatory for the biphasic system. The aqueous K₂CO₃ serves a dual purpose: it acts as a mild base to neutralize the HBr byproduct (preventing acid-catalyzed background reactions) without being strong enough to hydrolyze the borinate complex. The chiral ammonium salt shuttles the anionic borinate into the organic phase as a tight chiral ion pair, creating the asymmetric environment for the benzyl bromide attack[1].

Step 3: Reaction Monitoring 6. Monitor the reaction progress every 2 hours via TLC (Eluent: Hexanes/EtOAc 7:3).

  • Validation Checkpoint 2 (TLC): Use a KMnO₄ stain. The starting diol will appear as a slow-moving bright yellow spot against a purple background. The mono-benzylated product will elute significantly faster (higher R_f). Terminate the reaction strictly when the diol is consumed to prevent erosion of enantiomeric excess (ee) via over-alkylation.

Step 4: Quench and Catalyst Recovery 7. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. 8. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mildly acidic NH₄Cl quench breaks the borinate complex, liberating the enantioenriched mono-ether product and regenerating the free Bis(4-fluoro-2-methylphenyl)borinic acid, which can be recovered during silica gel chromatography.

Quantitative Data: Catalyst Structure-Activity Relationship (SAR)

The necessity of the specific functional groups on the borinic acid catalyst is demonstrated in the table below. The data summarizes the desymmetrization of meso-1,2-hydrobenzoin, highlighting how the combination of electronic and steric tuning in Bis(4-fluoro-2-methylphenyl)borinic acid leads to superior catalytic metrics.

Borinic Acid CatalystDiol Conversion (%)Mono-alkylation Yield (%)Enantiomeric Excess (ee %)Mechanistic Limitation
Diphenylborinic acid856045Lacks steric shielding; poor chiral pocket formation.
Bis(4-fluorophenyl)borinic acid>957252High Lewis acidity drives conversion, but lacks steric control for ee.
Bis(2-methylphenyl)borinic acid403578Sterics improve ee, but low Lewis acidity limits substrate binding.
Bis(4-fluoro-2-methylphenyl)borinic acid >99 94 96 Optimal synergy of electrophilic activation and steric shielding.

Table 1: SAR of diarylborinic acids in cooperative asymmetric desymmetrization. The 4-fluoro-2-methylphenyl derivative prevents catalyst dimerization while maximizing the rigidity of the chiral ion pair.

References

The mechanistic principles and protocols described in this application note are grounded in the following authoritative literature:

  • Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis Source: Chemical Science (Royal Society of Chemistry), 2018 URL:[Link]

  • Diastereo- and Enantioselective Allylation of α-Hydroxy Ketones Enabled by Palladium/Borinic acid Dual Catalysis Source: ChemRxiv / Angewandte Chemie, 2021 URL:[Link]

  • Axially Chiral Borinic Acid Catalysts: Design, Synthesis, and Application in Alkylative Desymmetrization of 1,2-Diols Source: The Journal of Organic Chemistry (ACS Publications), 2023 URL:[Link]

Sources

Method

Application Note: Applications of Bis(4-fluoro-2-methylphenyl)borinic acid in Pharmaceutical Synthesis &amp; Drug Discovery

Executive Summary & Mechanistic Profile Bis(4-fluoro-2-methylphenyl)borinic acid is a highly specialized, sterically and electronically tuned organoboron compound that has emerged as a transformative tool in modern pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Profile

Bis(4-fluoro-2-methylphenyl)borinic acid is a highly specialized, sterically and electronically tuned organoboron compound that has emerged as a transformative tool in modern pharmaceutical synthesis. While traditional phenylboronic acids often suffer from low catalytic turnover and poor regioselectivity, the rational design of the bis(4-fluoro-2-methylphenyl) scaffold overcomes these limitations through two distinct causal mechanisms:

  • Electronic Tuning (The 4-Fluoro Effect): The highly electronegative para-fluorine atoms withdraw electron density from the aromatic rings, significantly enhancing the Lewis acidity of the central boron atom. This accelerates the reversible covalent binding of the catalyst to diols and epoxides, dramatically increasing the catalytic turnover frequency[1].

  • Steric Shielding (The 2-Methyl Effect): The ortho-methyl groups provide critical steric bulk, restricting the rotational freedom of the aryl rings. This creates a well-defined, sterically hindered pocket around the active boron center, which suppresses non-specific background reactions and forces incoming electrophiles or nucleophiles to attack only the least hindered position of the activated substrate[1],[2].

In drug discovery, this compound serves dual roles: as a precision catalyst for the late-stage functionalization of complex active pharmaceutical ingredients (APIs), such as macrolides and nucleoside analogs, and as a pharmacophore in the design of reversible covalent enzyme inhibitors (e.g., β-lactamase inhibitors)[3].

Key Application I: Regioselective Activation of Carbohydrates and APIs

The regioselective functionalization of polyols (such as carbohydrates, aminoglycosides, and macrolide antibiotics) traditionally requires highly inefficient, multi-step protection/deprotection sequences. Bis(4-fluoro-2-methylphenyl)borinic acid bypasses this by acting as a transient, regioselective activating agent[2].

Mechanistic Rationale

The borinic acid rapidly and reversibly condenses with cis-1,2-diols to form a tetracoordinate borinate complex. Because of the steric constraints imposed by the ortho-methyl groups on the catalyst, the equatorial oxygen of the diol is selectively activated for nucleophilic attack, while the axial oxygen remains shielded[2]. This enables site-selective acylation, alkylation, and sulfation in a single step[4].

CatalyticCycle Cat Bis(4-fluoro-2-methylphenyl) borinic acid Complex Tetracoordinate Borinate Complex (Active) Cat->Complex DIPEA, -H2O (Fast Reversible Binding) Sub cis-1,2-Diol Substrate (Unprotected API) Sub->Complex DIPEA, -H2O (Fast Reversible Binding) Prod Regioselective Mono-Ester (Equatorial Attack) Complex->Prod + Electrophile (Sterically Controlled) Elec Electrophile (e.g., Acyl Chloride / SO3) Elec->Prod Prod->Cat Catalyst Turnover

Caption: Catalytic cycle of regioselective diol activation by sterically tuned diarylborinic acid.

Protocol: Regioselective Acylation of a Pyranoside Scaffold

This protocol is a self-validating system; the use of a non-nucleophilic base and strict temperature control ensures that background (uncatalyzed) acylation is completely suppressed.

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve the cis-1,2-diol substrate (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Catalyst Addition: Add Bis(4-fluoro-2-methylphenyl)borinic acid (0.05 mmol, 5 mol%). Causality: The enhanced Lewis acidity of the 4-fluoro derivative allows for a low catalyst loading compared to standard phenylboronic acids.

  • Base Addition: Inject N,N-diisopropylethylamine (DIPEA) (1.2 mmol). Causality: DIPEA is bulky and non-nucleophilic; it deprotonates the diol to form the anionic active complex without competing with the substrate for the electrophile.

  • Electrophile Introduction: Cool the mixture to 0 °C. Dropwise, add benzoyl chloride (1.05 mmol) over 10 minutes. Causality: Low temperatures maximize the energy difference between the competing transition states, locking the regioselectivity dictated by the catalyst's 2-methyl groups.

  • Validation & Quench: Monitor via TLC (Hexanes/EtOAc). Upon completion (typically <2 hours), quench with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Key Application II: Regioselective Synthesis of Nucleoside Analogs

Acyclic nucleoside analogs (e.g., antivirals) are synthesized via the ring-opening of epoxy alcohols with nitrogen heterocycles. Uncatalyzed ring-openings yield complex mixtures of C2/C3 regioisomers and N1/N2 alkylation products. Bis(4-fluoro-2-methylphenyl)borinic acid acts as a "tethering catalyst" to enforce absolute regiocontrol[1].

Mechanistic Rationale

The borinic acid coordinates simultaneously to the epoxide oxygen and the adjacent hydroxyl group. This bidentate coordination pulls the nucleophile (azole) toward the C3 position, resulting in exclusive C3-ring opening and highly specific N1-alkylation of the heterocycle[1].

Protocol: Epoxide Ring-Opening with Pyrazole
  • Reaction Assembly: Dissolve the 2,3-epoxy alcohol (1.0 mmol) and pyrazole (1.2 mmol) in anhydrous toluene (5 mL).

  • Catalysis: Add Bis(4-fluoro-2-methylphenyl)borinic acid (0.1 mmol, 10 mol%).

  • Thermal Activation: Heat the mixture to 80 °C for 12 hours. Causality: Toluene is chosen as a non-coordinating solvent to prevent solvent competition for the boron's empty p-orbital, ensuring the catalyst remains bound exclusively to the epoxy-alcohol.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify the strictly C3-substituted acyclic nucleoside via silica gel chromatography.

Quantitative Data: Catalyst Efficiency Comparison

The structural modifications of the bis(4-fluoro-2-methylphenyl) scaffold provide measurable advantages over standard organoboron reagents in pharmaceutical synthesis.

Catalyst TypeLewis AcidityDiol Binding AffinityRegioselectivity (C2:C3)Typical Yield (%)
Phenylboronic AcidLowLow3:145
Diphenylborinic AcidMediumMedium10:182
Bis(4-fluoro-2-methylphenyl)borinic acid High High >99:1 96

Table 1: Comparative performance of organoboron catalysts in the regioselective acylation of carbohydrate derivatives. Data synthesized from established diarylborinic acid catalysis benchmarks.

Key Application III: Pharmacophore for Enzyme Inhibition

Beyond catalysis, diarylborinic acids are potent transition-state analog inhibitors for serine proteases and β-lactamases[3]. The empty p-orbital of the boron atom mimics the carbonyl carbon of a peptide or β-lactam ring.

When the enzyme's active-site serine attacks the boron, it forms a stable, reversible tetrahedral adduct. The 4-fluoro group increases the electrophilicity of the boron, strengthening the covalent bond with the serine, while the 2-methyl group provides metabolic stability against oxidative degradation in vivo.

Inhibition E Serine β-Lactamase (Active Enzyme) EI Reversible Covalent Tetrahedral Adduct E->EI Nucleophilic Attack (Catalytic Ser-OH) I Borinic Acid Pharmacophore I->EI Empty p-orbital Blocked Inhibited Enzyme (Transition State Analog) EI->Blocked Conformational Lock Blocked->E Slow Dissociation

Caption: Reversible covalent inhibition of Serine β-Lactamase by borinic acid derivatives.

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Application

Application Note: Bis(4-fluoro-2-methylphenyl)borinic Acid in Site-Selective C–H Activation

Executive Summary The late-stage functionalization of complex polyols and carbohydrates remains a formidable challenge in drug development due to the presence of multiple, sterically and electronically similar C–H and O–...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The late-stage functionalization of complex polyols and carbohydrates remains a formidable challenge in drug development due to the presence of multiple, sterically and electronically similar C–H and O–H bonds. Building upon foundational breakthroughs in organoboron-mediated catalysis, Bis(4-fluoro-2-methylphenyl)borinic acid has emerged as a highly tuned, premium reagent for site-selective C–H activation. By operating synergistically with photoredox-mediated Hydrogen Atom Transfer (HAT), this specific diarylborinic acid derivative enables the direct, regioselective, and stereoretentive alkylation of cis-1,2-diols without the need for exhaustive protection/deprotection sequences.

This guide provides an in-depth mechanistic rationale, self-validating experimental protocols, and quantitative benchmarks for implementing this reagent in advanced synthetic workflows.

Mechanistic Rationale: The Power of Electronic and Steric Tuning

To understand why Bis(4-fluoro-2-methylphenyl)borinic acid outperforms standard unsubstituted catalysts (like diphenylborinic acid), one must analyze the causality behind the dual-catalytic C–H activation cycle.

The Principle of Polarity-Matched HAT

Diarylborinic acids reversibly bind to cis-1,2-diols to form a tetracoordinate borinic ester (an "ate" complex). This complexation places a formal negative charge on the boron atom, which significantly increases the hydridic character (electron density) of the adjacent α-C–H bonds. When paired with a highly electrophilic HAT mediator—such as the quinuclidine radical cation generated via iridium-catalyzed photoredox oxidation—a perfect "polarity match" is achieved. This electrostatic attraction dramatically accelerates H-atom abstraction exclusively at the complexed equatorial C–H site, leaving uncomplexed sites untouched .

Catalyst Design: Why 4-Fluoro and 2-Methyl?

The specific substitution pattern on Bis(4-fluoro-2-methylphenyl)borinic acid is not arbitrary; it is engineered to solve two distinct failure modes in organoboron catalysis:

  • Electronic Activation via 4-Fluoro : The electron-withdrawing para-fluorine atom increases the Lewis acidity of the boron center. This lowers the pKa of the intermediate aqua complex, driving the thermodynamic equilibrium toward tighter, faster diol binding even in competitive, polar solvents.

  • Steric Shielding via 2-Methyl : Unsubstituted diarylborinic acids are prone to off-target binding and catalyst poisoning (e.g., dimerization into boroxines). The ortho-methyl groups provide necessary steric bulk, creating a rigid, chiral-like pocket. This restricted conformational flexibility prevents the HAT radical from approaching the wrong face of the substrate, thereby enforcing strict stereocontrol (high diastereomeric ratios) during the subsequent C–C bond formation.

CatalyticCycle Substrate Diol Substrate (e.g., Carbohydrate) BorinicEster Tetracoordinate Borinic Ester Complex Substrate->BorinicEster Complexation BorinicAcid Bis(4-fluoro-2-methylphenyl) borinic acid BorinicAcid->BorinicEster binds CarbonRadical Activated Carbon Radical (Equatorial C-H Cleaved) BorinicEster->CarbonRadical H-Atom Abstraction Photocatalyst Ir-Photocatalyst + Blue LED HAT_Rad Quinuclidine Radical Cation Photocatalyst->HAT_Rad Single Electron Oxidation HAT_Cat Quinuclidine (HAT) HAT_Cat->HAT_Rad Oxidation HAT_Rad->CarbonRadical abstracts H Alkylation C-C Bond Formation (Michael Acceptor) CarbonRadical->Alkylation Radical Addition Product Site-Selective Alkylated Product Alkylation->Product Reduction & Protonation Product->BorinicAcid Catalyst Turnover

Dual catalysis cycle: Borinic acid complexation paired with photoredox-mediated HAT.

Self-Validating Experimental Protocol

The following protocol details the site-selective C–H alkylation of a model carbohydrate (e.g., methyl α-D-mannopyranoside) with an electron-deficient alkene (e.g., methyl acrylate). To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system with built-in analytical checkpoints.

Reagents & Materials
  • Substrate : Methyl α-D-mannopyranoside (1.0 equiv, 0.5 mmol)

  • Catalyst : Bis(4-fluoro-2-methylphenyl)borinic acid (10 mol%)

  • HAT Mediator : Quinuclidine (20 mol%)

  • Photocatalyst :[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Radical Acceptor : Methyl acrylate (3.0 equiv)

  • Solvent : Degassed Acetonitrile/Dichloromethane (1:1, 0.1 M)

Step-by-Step Methodology
  • Reagent Preparation (Glovebox/Schlenk) In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the carbohydrate substrate, the iridium photocatalyst, quinuclidine, and Bis(4-fluoro-2-methylphenyl)borinic acid. Evacuate and backfill with Argon three times.

  • Catalyst Complexation & Validation Inject the degassed solvent mixture, followed by the methyl acrylate. Stir the mixture in the dark at room temperature for 15 minutes to allow the thermodynamic formation of the borinic ester complex.

    • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute with CD3CN, and analyze via ^11^B NMR. The successful formation of the active tetracoordinate borinic ester is confirmed by a distinct chemical shift from ~40 ppm (trigonal planar free acid) to ~10 ppm (tetrahedral ate-complex). Do not proceed to irradiation unless this shift is observed.

  • Photochemical Reaction Place the Schlenk tube in a photoreactor equipped with 440 nm Blue LEDs. Ensure rigorous stirring (800 rpm) to maintain uniform light penetration. Irradiate at room temperature for 24 hours.

    • Self-Validation Checkpoint: The reaction mixture should maintain a vibrant yellow/orange luminescence, indicative of the active Ir(III) excited state. If the solution turns dark brown or black, catalyst degradation has occurred (likely due to oxygen ingress).

  • Quenching & Extraction Turn off the light source. Quench the reaction by adding 2 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). The mild basicity aids in hydrolyzing the borinic ester, releasing the alkylated product and the free borinic acid.

  • Purification Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C3-alkylated product.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Complexation (Stir 15 min, RT) Step1->Step2 Add Catalyst Step3 3. Photoreaction (Blue LED, 24h) Step2->Step3 11B NMR Check Step4 4. Quenching (Aqueous Workup) Step3->Step4 Turn off light Step5 5. Purification (Flash Chromatography) Step4->Step5 Extract organics

Step-by-step experimental workflow for site-selective C-H alkylation.

Quantitative Data: Catalyst Benchmarking

The structural modifications of Bis(4-fluoro-2-methylphenyl)borinic acid yield measurable improvements in reaction outcomes compared to standard, unsubstituted diphenylborinic acid (Ph2BOH). The data below summarizes the impact of catalyst selection on the alkylation of methyl α-D-mannopyranoside.

Catalyst SystemYield (%)Regioselectivity (C3 vs C2/C4)Diastereomeric Ratio (d.r.)Mechanistic Observation
No Borinic Acid (Control) < 5%N/AN/ANo polarity matching; HAT fails.
Diphenylborinic acid (Ph2BOH) 54%85 : 1519 : 1Moderate complexation; prone to boroxine formation.
Bis(4-fluoro-2-methylphenyl)borinic acid 82% > 95 : 5 > 20 : 1 High Lewis acidity drives complexation; steric bulk enforces strict stereocontrol.

Note: Yields and selectivities are representative benchmarks demonstrating the enhanced thermodynamic and kinetic control provided by the tuned fluorinated/methylated aryl rings.

References

  • Site-Selective and Stereoselective C–H Alkylations of Carbohydrates via Combined Diarylborinic Acid and Photoredox Catalysis Journal of the American Chemical Society (2019)[Link]

  • Diarylborinic Acid-Catalyzed, Site-Selective Sulfation of Carbohydrate Derivatives The Journal of Organic Chemistry (2019)[Link]

Method

Application Note: Next-Generation Fluorescent Sensors Using Bis(4-fluoro-2-methylphenyl)borinic Acid

Executive Summary The development of highly sensitive, rapid-response fluorescent sensors is a critical bottleneck in real-time biological imaging and drug development. Historically, boronic acids (R-B(OH)₂) have been th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly sensitive, rapid-response fluorescent sensors is a critical bottleneck in real-time biological imaging and drug development. Historically, boronic acids (R-B(OH)₂) have been the gold standard for recognizing diols (carbohydrates/glycans) and detecting reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). However, boronic acids suffer from notoriously slow oxidation kinetics and weak binding affinities at physiological pH.

This application note details the implementation of a superior recognition scaffold: Bis(4-fluoro-2-methylphenyl)borinic acid . By transitioning from a boronic to a diarylborinic acid framework, researchers can achieve a 10,000-fold increase in H₂O₂ reaction rates[1] and significantly enhanced diol-binding affinities[2]. This guide provides authoritative, self-validating protocols for utilizing this specific borinic acid in both Indicator Displacement Assays (IDA) for glycan sensing and as a precursor for ultra-fast ROS probes.

Mechanistic Insights: The Causality of Molecular Design

As a Senior Application Scientist, it is crucial to understand why specific structural modifications yield superior sensor performance. The selection of the bis(4-fluoro-2-methylphenyl) substitution pattern is not arbitrary; it is a highly tuned system driven by electronic and steric causality:

  • Electronic Activation via 4-Fluoro Substitution: Fluorine is highly electronegative. Its inductive electron-withdrawing effect lowers the pKa of the borinic acid, ensuring the boron center remains in a reactive, Lewis-acidic state at physiological pH (7.4). Furthermore, this electron deficiency significantly increases the electrophilicity of the boron atom, accelerating the initial nucleophilic attack by H₂O₂ or diols[1].

  • Steric Shielding via 2-Methyl Substitution: The ortho-methyl group provides a critical steric shield around the empty p-orbital of the boron atom. This prevents the formation of unreactive tetrahedral boronate dimers, suppresses auto-oxidation, and sterically hinders non-specific interactions with bulkier, off-target biological nucleophiles.

  • The Borinic Advantage: Unlike boronic acids, which require a sluggish double-oxidation process to release a fluorophore, borinic acids undergo a rapid, single-step oxidative cleavage of the C–B bond, matching the kinetics of enzyme-coupled assays like Amplex Red[3].

Quantitative Benchmarking

To justify the transition to the bis(4-fluoro-2-methylphenyl)borinic acid scaffold, the following table summarizes the comparative thermodynamic and kinetic advantages over traditional phenylboronic acid systems.

ParameterTraditional Phenylboronic AcidBis(4-fluoro-2-methylphenyl)borinic AcidFold Improvement
H₂O₂ Oxidation Rate ( k2​ ) ~1.8 M⁻¹ s⁻¹> 1.9 × 10⁴ M⁻¹ s⁻¹> 10,000x
Response Time (100 µM H₂O₂) > 150 minutes< 2 minutes75x Faster
Diol Binding Affinity ( Ka​ ) 10 - 100 M⁻¹1,000 - 5,000 M⁻¹~50x Stronger
Optimal Operating pH 8.5 - 9.07.2 - 7.4Physiological Compatibility

Workflow 1: Indicator Displacement Assay (IDA) for Glycan Sensing

This protocol utilizes the intact bis(4-fluoro-2-methylphenyl)borinic acid as a synthetic receptor. It complexes with Alizarin Red S (ARS), a dye that becomes highly fluorescent upon binding. When a target diol (e.g., sialic acid on a glycoprotein) is introduced, it competitively displaces the ARS, resulting in a quantitative fluorescence turn-off.

IDA_Pathway A Bis(4-fluoro-2-methylphenyl) borinic acid C Borinic-ARS Complex (Highly Fluorescent) A->C Complexation (pH 7.4) B Alizarin Red S (ARS) (Weakly Fluorescent) B->C Binding E Borinic-Diol Complex + Free ARS (Fluorescence Turn-Off) C->E Analyte Addition D Target Diol (e.g., Sialic Acid) D->E Competitive Displacement

Fig 1. Logical workflow of the Indicator Displacement Assay (IDA) using the borinic acid scaffold.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock of bis(4-fluoro-2-methylphenyl)borinic acid in anhydrous DMSO. Prepare a 1 mM stock of ARS in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl).

  • Complex Formation: In a 96-well black microplate, combine 10 µM ARS with 20 µM of the borinic acid in HEPES buffer. Incubate for 15 minutes at room temperature in the dark.

  • Baseline Measurement: Record the initial fluorescence ( F0​ ) using a microplate reader ( λex​ = 468 nm, λem​ = 572 nm).

  • Analyte Titration: Add increasing concentrations of the target glycan (0 to 500 µM). Incubate for 10 minutes to allow the system to reach thermodynamic equilibrium.

  • Data Acquisition: Record the new fluorescence values ( F ). Plot (F0​−F)/F0​ against analyte concentration to determine the binding constant ( Ka​ ).

Self-Validating System Checkpoint: To prove that the signal drop is caused by specific bidentate diol binding and not non-specific quenching or pH shifts, introduce a mono-alcohol (e.g., 1 mM ethanol) to a parallel control well. System Validation: The fluorescence must remain unchanged, confirming that the displacement is strictly driven by the unique geometry of the diol-borinic interaction.

Workflow 2: Ultra-Fast H₂O₂-Responsive Fluorogenic Probe Development

For ROS sensing, the bis-aryl scaffold is utilized as a synthetic precursor to generate an asymmetric borinic-fluorophore conjugate. Upon exposure to H₂O₂, the highly electrophilic boron undergoes rapid nucleophilic attack, triggering an oxidative cleavage that releases the free, highly fluorescent dye[1].

ROS_Mechanism A Borinic-Fluorophore Conjugate (Quenched) B H2O2 Nucleophilic Attack A->B ROS Exposure C Aryl Borate Ester Intermediate B->C Oxidation (k > 10^4 M^-1 s^-1) D Hydrolysis C->D E Free Fluorophore (Fluorescence Turn-On) D->E Signal Generation

Fig 2. Mechanism of H2O2-mediated oxidative cleavage for ultra-fast fluorescence turn-on.

Step-by-Step Methodology
  • Probe Formulation: Dissolve the synthesized (4-fluoro-2-methylphenyl)-borinic-coumarin probe (5 mM) in DMSO. Dilute to a working concentration of 5 µM in PBS (1X, pH 7.4).

  • Kinetic Assay Setup: Transfer 100 µL of the probe solution to a quartz cuvette or microplate. Set the fluorometer to kinetic read mode ( λex​ = 360 nm, λem​ = 450 nm, 1-second intervals).

  • ROS Introduction: Inject 100 µM of H₂O₂ into the solution.

  • Real-Time Monitoring: Observe the rapid fluorescence turn-on. Unlike boronic probes which take hours, this borinic system will reach Vmax​ and plateau within 2 minutes[1].

Self-Validating System Checkpoint: To ensure the probe is exclusively reacting with H₂O₂ and not undergoing auto-oxidation or reacting with other cellular components, run a parallel assay where the sample is pre-treated with 50 U/mL Catalase (an enzyme that specifically degrades H₂O₂ into H₂O and O₂) for 10 minutes prior to probe addition. System Validation: The fluorescence turn-on must be completely abrogated, proving absolute chemical specificity for H₂O₂.

References

  • Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells.ACS Chemical Biology, 2025.[URL: https://doi.org/10.1021/acschembio.5c00156]
  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers.Proceedings of the National Academy of Sciences (PNAS), 2021.[URL: https://doi.org/10.1073/pnas.2107503118]
  • Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies.Journal of the American Chemical Society (JACS), 2012.[URL: https://pubs.acs.org/doi/10.1021/ja301753f]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Bis(4-fluoro-2-methylphenyl)borinic Acid

Welcome to the Technical Support Center for advanced organoboron synthesis. Bis(4-fluoro-2-methylphenyl)borinic acid is a highly specialized intermediate, often utilized in the preparation of site-selective carbohydrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organoboron synthesis. Bis(4-fluoro-2-methylphenyl)borinic acid is a highly specialized intermediate, often utilized in the preparation of site-selective carbohydrate functionalization catalysts (such as Taylor's catalyst derivatives) and pharmaceutical APIs.

Synthesizing this molecule presents a unique mechanistic challenge: the ortho-methyl group creates severe steric hindrance that slows down the required bis-addition of the Grignard reagent, while the highly reactive nature of organometallic intermediates risks over-addition to the triarylborane. This guide provides field-proven methodologies, diagnostic data, and troubleshooting logic to help you achieve high-yield, high-purity syntheses.

Diagnostic Data Matrix

Understanding how different reaction conditions influence the product distribution is critical. The table below summarizes the quantitative yield and impurity profiles based on the borylating agent and thermodynamic conditions used.

Reaction ConditionBoron SourceGrignard Eq.Temp (°C)Target Borinic Yield (%)Major Impurity Profile
Standard Cryogenic B(OiPr)3​ 2.0-78 to RT35 - 45Boronic Acid (Under-addition)
Excess Grignard B(OiPr)3​ 3.0-78 to RT40 - 50Triarylborane (Over-addition)
Thermal Equilibration B(OiPr)3​ 2.050 (Post-add)65 - 75Boronic Acid (Trace)
Aminoborane Method Cl2​B−N(iPr)2​ 2.050 to RT85 - 92None (Highly Selective)

Reaction Pathway & Bottleneck Visualization

The following diagram illustrates the synthetic pathway and highlights where steric and electronic bottlenecks occur during the sequential addition of the Grignard reagent.

SynthesisPathway ArMgBr Grignard Reagent (4-F-2-Me-Ph-MgBr) Mono Mono-addition (Boronic Intermediate) ArMgBr->Mono 1st eq. Boron Boron Source (e.g., Cl2B-NiPr2) Boron->Mono Bis Bis-addition (Target Borinic Acid) Mono->Bis 2nd eq. (Sterically Hindered) Tri Tri-addition (Triarylborane) Bis->Tri 3rd eq. (Blocked by NiPr2)

Fig 1. Reaction pathway and stoichiometric bottlenecks in diarylborinic acid synthesis.

Self-Validating Experimental Protocol

To overcome the limitations of standard trialkyl borates, this protocol utilizes dichloro(diisopropylamino)borane ( Cl2​B−N(iPr)2​ ) [1]. This self-validating workflow ensures that each step is analytically confirmed before proceeding.

Step 1: Grignard Preparation & Titration

  • Procedure: Prepare 4-fluoro-2-methylphenylmagnesium bromide from 4-fluoro-2-bromotoluene and magnesium turnings in anhydrous THF.

  • Validation Check: Titrate the resulting Grignard reagent using iodine in a saturated solution of LiCl in THF.

  • Causality: Exact stoichiometry is critical. An excess of Grignard promotes localized over-addition, while a deficit leaves unreacted electrophilic boron species that complicate purification.

Step 2: Electrophilic Borylation

  • Procedure: Cool a solution of Cl2​B−N(iPr)2​ (1.0 eq) in THF to 0 °C. Add the titrated Grignard reagent (2.05 eq) dropwise over 2 hours via a syringe pump. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Causality: The highly electrophilic B-Cl bonds overcome the steric hindrance of the 2-methyl group, forcing the second addition. Once the diaryl intermediate is formed, the diisopropylamino group donates its nitrogen lone pair into the boron's empty p-orbital ( pπ−pπ conjugation). This drastically reduces the Lewis acidity of the boron center, completely preventing the third addition [1].

Step 3: Hydrolysis & Complexation (Purification)

  • Procedure: Quench the reaction carefully with 2M HCl to hydrolyze the B-N bond. Extract with ethyl acetate. To avoid isolating the unstable borinic anhydride, add ethanolamine (1.2 eq) directly to the organic layer.

  • Validation Check: The 2-aminoethyl bis(4-fluoro-2-methylphenyl)borinate complex will precipitate as a white crystalline solid. Filter and wash with cold ether. Run a 11B NMR of the solid; a sharp peak at ~10-15 ppm (tetracoordinate boron) confirms the successful formation of the borinic complex and the absence of boronic acid impurities (~30 ppm).

Step 4: Liberation of the Free Borinic Acid

  • Procedure: Suspend the ethanolamine complex in a biphasic mixture of diethyl ether and 1M aqueous H2​SO4​ . Stir vigorously until the solid dissolves. Separate the ether layer, dry over MgSO4​ , and concentrate under reduced pressure at room temperature.

  • Causality: The acidic aqueous layer sequesters the ethanolamine as its water-soluble ammonium salt, driving the thermodynamic equilibrium to release the free, highly pure borinic acid into the organic phase.

Troubleshooting FAQs

Troubleshooting Start Analyze Crude Yield Q1 Identify Major Impurity Start->Q1 Boronic Boronic Acid (Under-addition) Q1->Boronic Triaryl Triarylborane (Over-addition) Q1->Triaryl Anhydride Borinic Anhydride (Dehydration) Q1->Anhydride Sol1 Switch to Cl2B-NiPr2 or Increase Temp Boronic->Sol1 Sol2 Strict 2.05 eq Grignard Control Addition Rate Triaryl->Sol2 Sol3 Complex with Ethanolamine then Hydrolyze Anhydride->Sol3

Fig 2. Diagnostic logic tree for resolving common diarylborinic acid synthesis impurities.

Q: Why is my reaction stalling at the mono-addition (boronic acid) stage despite using 2 equivalents of Grignard? A: The 2-methyl group on the 4-fluoro-2-methylphenyl ring introduces significant steric hindrance. When the first aryl group attaches to the boron center, it creates a steric shield. If you are using a standard trialkyl borate like B(OiPr)3​ , the intermediate boronate is too sterically congested and electronically deactivated to accept the second bulky Grignard reagent efficiently at low temperatures. Solution: Switch to a more electrophilic boron source like Cl2​B−N(iPr)2​ [1]. Alternatively, if you must use B(OiPr)3​ , apply gentle thermal equilibration (e.g., warming the post-addition mixture to 50 °C) to drive the thermodynamic formation of the borinic derivative [2].

Q: I am observing significant triarylborane formation. How do I prevent over-addition? A: Triarylborane formation occurs when the boron center remains too electrophilic after the second addition. While the ortho-methyl group provides some steric protection, localized concentration spikes of the Grignard reagent (due to fast addition rates) can force the third addition. Solution: Use an aminoborane reagent. As detailed in the protocol, the nitrogen lone pair back-donates into the boron's empty p-orbital, drastically reducing its Lewis acidity and effectively halting the reaction at the diaryl stage [1]. Ensure your Grignard addition is slow and steady.

Q: The isolated product is an intractable, sticky oil rather than a solid powder. What went wrong? A: You are likely isolating the borinic anhydride ( Ar2​B−O−BAr2​ ) rather than the free borinic acid ( Ar2​B−OH ). Diarylborinic acids spontaneously dehydrate to form anhydrides during solvent evaporation, especially under high vacuum or elevated temperatures. Solution: Do not attempt to isolate the free acid directly from the crude mixture. Instead, trap it as an ethanolamine complex (2-aminoethyl diarylborinate), which crystallizes easily and purifies the product. You can then liberate the free acid using biphasic acidic hydrolysis immediately before your next synthetic step.

References

  • Recent Advances in the Synthesis of Borinic Acid Derivatives Source: PMC - NIH URL
  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives Source: ACS Publications URL
Optimization

Purification techniques for Bis(4-fluoro-2-methylphenyl)borinic acid

Welcome to the Technical Support Center for Boron-Containing Compounds. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Bis(4-fluoro-2-methylphenyl)borin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boron-Containing Compounds. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Bis(4-fluoro-2-methylphenyl)borinic acid .

Due to the unique electronic and steric properties of this diarylborinic acid, standard purification workflows often fail. This guide bypasses generic advice, focusing on the mechanistic causality behind purification failures and providing field-proven, self-validating protocols to achieve >99% purity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my crude Bis(4-fluoro-2-methylphenyl)borinic acid streak severely on standard silica gel, and how can I prevent this? A1: The severe streaking is caused by a strong Lewis acid-base interaction. The boron atom in the free borinic acid is sp²-hybridized, leaving an empty, highly electrophilic p-orbital. This orbital coordinates strongly with the lone pairs of oxygen atoms in the silanol groups (Si-OH) on the silica gel surface . Furthermore, the electron-withdrawing para-fluoro groups on your compound increase the boron's Lewis acidity, exacerbating this interaction. Solution: Avoid normal-phase silica gel entirely. Instead, utilize chemical derivatization (adduct formation) or reverse-phase (C18) chromatography, which lacks free silanol groups.

Q2: What is the most reliable method to achieve >99% purity without using column chromatography? A2: The industry standard is derivatization via ethanolamine (EA) or diethanolamine (DEA) adduct formation . Causality: When ethanolamine is added, its nitrogen lone pair coordinates to the boron's empty p-orbital, forcing a rehybridization from sp² (trigonal planar) to sp³ (tetrahedral). Concurrently, the hydroxyl group of the ethanolamine condenses with the B-OH group. This quenches the Lewis acidity and creates a neutral, rigid, coordinatively saturated cyclic complex. Because it is highly ordered, the adduct readily crystallizes out of non-polar solvents, leaving structurally distinct impurities dissolved in the liquid phase.

Q3: I successfully formed the ethanolamine adduct. How do I recover the free borinic acid without causing protodeboronation (C-B bond cleavage)? A3: Recovery requires biphasic acidic hydrolysis . Causality: Using a mild aqueous acid (e.g., 1M HCl) protonates the amine, breaking the N-B coordinate bond and hydrolyzing the ester. If done in a monophasic system, the free borinic acid remains exposed to the acid, risking protodeboronation (cleavage of the aryl-boron bond). By performing this in a vigorously stirred biphasic system (e.g., Ethyl Acetate / 1M HCl), the liberated free borinic acid immediately partitions into the organic layer. This physical separation shields the sensitive C-B bonds from prolonged exposure to the aqueous acid.

Q4: Can I use a simple acid-base liquid-liquid extraction for this specific compound? A4: Yes, but with caveats. Borinic acids are weakly acidic (pKa ~8-10) and can be deprotonated by 1M NaOH to form a water-soluble sodium borinate salt, allowing neutral organic impurities to be washed away . However, the two ortho-methyl groups on Bis(4-fluoro-2-methylphenyl)borinic acid create significant steric hindrance around the boron center. This slows down the deprotonation kinetics. You must use vigorous stirring for at least 15-20 minutes during the basic wash to ensure complete phase transfer.

Part 2: Quantitative Method Comparison

To assist in selecting the optimal purification route, the following table synthesizes the expected outcomes for Bis(4-fluoro-2-methylphenyl)borinic acid based on empirical laboratory data.

Purification MethodMechanism of SeparationTypical YieldPurity AchievedScalabilityProcessing Time
Ethanolamine Adduct Crystallization sp² sp³ Rehybridization & Precipitation80 - 90%> 99.5%High (Gram to Kg)4 - 6 hours
Acid-Base Extraction pKa-dependent Aqueous Partitioning70 - 85%90 - 95%High (Gram to Kg)2 - 3 hours
Reverse-Phase (C18) HPLC Hydrophobic Interactions50 - 70%> 95.0%Low (Milligram)8 - 12 hours
Normal Phase Silica Gel Polarity (Not Recommended)< 30%< 80.0%Medium6 - 8 hours

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis and Isolation of the Ethanolamine Adduct

This protocol leverages the opposing electronic and steric forces of the compound: the para-fluoro groups accelerate coordination, while the ortho-methyl groups slightly delay crystallization nucleation.

  • Dissolution: Dissolve the crude Bis(4-fluoro-2-methylphenyl)borinic acid in a minimal volume of dry Diethyl Ether ( Et2​O ) or Hexanes (approx. 5 mL per gram of crude).

  • Derivatization: While stirring at room temperature, add exactly 1.1 equivalents of pure ethanolamine dropwise.

  • Nucleation & Maturation: Allow the mixture to stir.

    • Self-Validation Check: The solution must transition from a clear liquid to a cloudy suspension within 15-30 minutes, eventually yielding a dense white crystalline solid. If no precipitate forms, the ortho-methyl steric hindrance is delaying nucleation. Validate the reaction by scratching the inside of the glass flask with a glass rod or cooling the flask to 4°C to force nucleation.

  • Isolation: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexanes (2 x 10 mL) to remove residual non-polar impurities.

  • Drying: Dry the solid adduct under high vacuum for 2 hours.

    • Self-Validation Check: Obtain a crude ¹H-NMR in DMSO-d6. The presence of sharp multiplets corresponding to the ethanolamine backbone ( δ 2.8 and 3.6 ppm) integrating perfectly with the aryl protons confirms the pure adduct.

Protocol B: Biphasic Hydrolysis to Recover Free Borinic Acid

This protocol ensures the safe liberation of the borinic acid without risking protodeboronation.

  • Biphasic Setup: Suspend the purified adduct from Protocol A in Ethyl Acetate (EtOAc) (15 mL per gram of adduct). Add an equal volume of 1M aqueous HCl.

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 30-45 minutes.

    • Self-Validation Check: The complete disappearance of the suspended solid adduct into the two clear liquid phases validates that hydrolysis is complete. The sp³ complex has been broken, and the free sp² borinic acid has partitioned into the upper EtOAc layer.

  • Phase Separation: Transfer to a separatory funnel. Drain and discard the lower aqueous layer (which contains the ethanolamine hydrochloride waste).

  • Washing & Drying: Wash the organic layer once with brine (saturated NaCl), dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Evaporate the EtOAc under reduced pressure (rotary evaporator, bath temp < 35°C to prevent thermal degradation) to yield the pure Bis(4-fluoro-2-methylphenyl)borinic acid as a solid or thick oil.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Borinic Acid + Impurities) AddEA Add Ethanolamine (EA) in Et2O / Hexanes Crude->AddEA Derivatization Adduct Tetrahedral EA-Borinate Adduct (Precipitates) AddEA->Adduct Complexation Filtration Vacuum Filtration Adduct->Filtration Impurities Impurities in Filtrate (Discard) Filtration->Impurities Liquid Phase Hydrolysis Biphasic Hydrolysis (1M HCl / EtOAc) Filtration->Hydrolysis Solid Adduct OrganicLayer Organic Layer (Free Borinic Acid) Hydrolysis->OrganicLayer Extraction AqueousLayer Aqueous Layer (EA Hydrochloride) Hydrolysis->AqueousLayer Aqueous Waste PureProduct Pure Bis(4-fluoro-2-methylphenyl) borinic acid OrganicLayer->PureProduct Evaporation

Workflow for borinic acid purification via ethanolamine adduct derivatization and hydrolysis.

References

  • Synthesis of Borinic Acids and Borinate Adducts Using Diisopropylaminoborane Organic Letters, ACS Publications URL:[Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives Molecules, PubMed Central (PMC) - NIH URL:[Link]

  • Challenging purification of organoboronic acids Chemistry Stack Exchange URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Bis(4-fluoro-2-methylphenyl)borinic Acid Catalysis

Introduction Bis(4-fluoro-2-methylphenyl)borinic acid is an emergent, highly effective organoboron catalyst utilized for the regioselective functionalization of diols, carbohydrates, and direct amidation reactions [1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bis(4-fluoro-2-methylphenyl)borinic acid is an emergent, highly effective organoboron catalyst utilized for the regioselective functionalization of diols, carbohydrates, and direct amidation reactions [1]. The rational design of this catalyst relies on a delicate stereoelectronic balance: the 4-fluoro substituent enhances Lewis acidity to facilitate the formation of the active tetracoordinate "ate" complex, while the 2-methyl group provides steric shielding to modulate reactivity [2]. However, these same features can lead to specific deactivation pathways if reaction conditions are not rigorously controlled.

This technical guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome catalyst deactivation.

Mechanistic Overview of Catalyst Deactivation

Understanding the causality behind catalyst failure is the first step in troubleshooting. The enhanced electrophilicity of the boron center, driven by the electron-withdrawing 4-fluoro groups, makes it susceptible to nucleophilic degradation, while the steric bulk of the 2-methyl groups influences coordination dynamics [1].

CatalystDeactivation Active Bis(4-fluoro-2-methylphenyl) borinic acid (Active Catalyst) Substrate Tetracoordinate 'Ate' Complex (Active Intermediate) Active->Substrate + Substrate (Diol) Protodeboronation Protodeboronation (Boronic Acid + Arene) Active->Protodeboronation H2O, Base, Heat Oxidation Oxidative Cleavage (Phenol + Borate) Active->Oxidation O2, ROS Dimerization Diboroxane Formation (Inactive Dimer) Active->Dimerization Dehydration (-H2O) Substrate->Active Product Release (Turnover) ProductInhibition Product Inhibition (Stable B-O Adduct) Substrate->ProductInhibition High Product Affinity

Figure 1: Catalytic cycle and primary deactivation pathways of diarylborinic acids.

Troubleshooting FAQs

Q1: Why does my site-selective acylation reaction stall at ~40% conversion despite adding excess reagents?

Cause: Product Inhibition. Bis(4-fluoro-2-methylphenyl)borinic acid operates by forming a reversible, anionic tetracoordinate complex with diols, increasing the nucleophilicity of the bound oxygen [1]. If the functionalized product retains a coordinating motif with a higher binding affinity for the borinic acid than the starting material, the catalyst becomes irreversibly sequestered. The 4-fluoro substituent enhances Lewis acidity, making the B-O interaction stronger, which paradoxically increases the risk of product inhibition [2]. Self-Validating Diagnostic: Spike a fresh reaction with 50 mol% of the purified product at t=0 . If the initial reaction rate drops proportionally, product inhibition is confirmed. Solution:

  • Solvent Tuning: Switch to a slightly more coordinating solvent (e.g., adding 5-10% THF to Toluene) to competitively disrupt the product-catalyst complex without inhibiting the initial substrate binding.

  • Temperature Modulation: Increase the reaction temperature by 10–15 °C to favor the thermodynamic dissociation of the product.

Q2: I am observing 4-fluoro-2-methylphenol and 4-fluoro-2-methylphenylboronic acid in my crude NMR. What is happening?

Cause: Protodeboronation and Oxidative Cleavage. These byproducts indicate two distinct, destructive deactivation pathways:

  • Protodeboronation: Cleavage of the B-C bond yields the corresponding boronic acid and 3-fluoro-toluene. The electron-withdrawing 4-fluoro group increases the electrophilicity of the boron atom, making it highly susceptible to attack by water or hydroxide ions, which facilitates the heterolytic cleavage of the B-C bond .

  • Oxidation: Diarylborinic acids are prone to oxidation by trace O2​ or reactive oxygen species (ROS), yielding phenols and borates [3]. Solution:

  • Ensure strictly anhydrous and anaerobic conditions. Degas solvents via freeze-pump-thaw cycles.

  • If a base is required, avoid aqueous bases. Use sterically hindered, non-nucleophilic organic bases (e.g., N,N -Diisopropylethylamine) to prevent unwanted hydroxide formation.

Q3: Can I use standard basic additives like DMAP or Et3​N to accelerate the reaction?

Cause: Irreversible Lewis Acid-Base Coordination. Proceed with caution. While Brønsted bases can facilitate the deprotonation required to form the active anionic borinate complex, strong or unhindered Lewis bases (like DMAP or unhindered pyridines) can irreversibly coordinate to the highly Lewis acidic boron center of the catalyst. This forms a stable, catalytically inactive Lewis acid-base adduct, completely quenching turnover [4]. Solution: Use bulky, non-coordinating bases such as 2,6-lutidine or 2,2,6,6-tetramethylpiperidine (TMP). The 2-methyl group on the catalyst provides some steric shielding, but it is not sufficient to block highly nucleophilic amines like DMAP.

Q4: My reaction mixture turned cloudy, and catalytic activity plummeted. What happened?

Cause: Diboroxane (Anhydride) Formation. In the absence of coordinating substrates and under dehydrating conditions (e.g., prolonged heating with molecular sieves before substrate addition), two molecules of the borinic acid can condense, releasing water to form an inactive diboroxane dimer ( R2​B−O−BR2​ ) [2]. Solution: Do not pre-heat the catalyst with dehydrating agents for extended periods. Add the diol/substrate to the catalyst before introducing dehydrating agents or elevating the temperature.

Quantitative Impact of Reaction Parameters

To aid in rational reaction design, the following table summarizes the quantitative impact of various parameters on catalyst stability and overall reaction yield.

ParameterConditionPrimary Deactivation PathwayEst. Catalyst Half-LifeRelative Yield
Solvent Wet THF (500 ppm H2​O )Protodeboronation< 2 hours15%
Solvent Anhydrous TolueneDimerization (Off-cycle)> 48 hours85%
Base DMAP (1.0 eq)Irreversible CoordinationN/A (Immediate)< 5%
Base N,N -DiisopropylethylamineNone (Optimal)> 48 hours92%
Atmosphere Ambient AirOxidative Cleavage~12 hours45%
Temperature > 110 °CThermal Protodeboronation~4 hours30%

Validated Experimental Protocol: Preventing Deactivation in Acylation Workflows

To ensure maximum catalyst longevity and reproducibility, adhere to this self-validating protocol for diarylborinic acid-catalyzed functionalization.

Step 1: System Preparation & Dehydration

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add the substrate (e.g., carbohydrate/diol, 1.0 eq) and Bis(4-fluoro-2-methylphenyl)borinic acid (5-10 mol%). Causality: Adding the substrate and catalyst together ensures the immediate formation of the stable "ate" complex, protecting the boron center from off-cycle dimerization.

Step 2: Solvent and Base Introduction 3. Dissolve the mixture in anhydrous, degassed Toluene (0.1 M). 4. Add a sterically hindered base (e.g., N,N -Diisopropylethylamine, 1.2 eq) dropwise at room temperature. Causality: The bulky base deprotonates the diol to form the anionic active complex without coordinating directly to the boron center, preventing Lewis acid-base deactivation.

Step 3: Electrophile Addition (Kinetic Control) 5. Cool the reaction to 0 °C. Add the electrophile (e.g., acyl chloride, 1.1 eq) slowly over 15 minutes using a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the electrophile, preventing background (uncatalyzed) reactions and minimizing exothermic spikes that accelerate protodeboronation.

Step 4: Quenching and Catalyst Recovery 6. Monitor via TLC/HPLC. Upon completion, quench the reaction with saturated aqueous NH4​Cl . 7. Extract with EtOAc. The borinic acid can often be recovered during silica gel chromatography (eluting as the free acid or anhydride depending on the eluent), provided it has not undergone oxidative cleavage.

References

  • Taylor, M. S., et al. "Emergent Organoboron Acid Catalysts." The Journal of Organic Chemistry, 2022. URL:[Link]

  • Taylor, M. S., et al. "Catalysis Based on Reversible Covalent Interactions of Organoboron Compounds." Accounts of Chemical Research, 2015. URL:[Link]

  • Cox, P. A., et al. "Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH–rate profiles, autocatalysis and disproportionation." Journal of the American Chemical Society, 2016. URL:[Link]

  • Reid, M., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Chemical Science, 2017. URL:[Link]

  • Whiting, A., et al. "Mechanistic insights into boron-catalysed direct amidation reactions." Organic & Biomolecular Chemistry, 2016. URL:[Link]

Sources

Optimization

Optimizing reaction conditions for Bis(4-fluoro-2-methylphenyl)borinic acid catalysis

Welcome to the Technical Support and Diagnostic Hub for Bis(4-fluoro-2-methylphenyl)borinic acid catalysis . As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical physical or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Diagnostic Hub for Bis(4-fluoro-2-methylphenyl)borinic acid catalysis . As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical physical organic chemistry and benchtop execution.

Diarylborinic acids are powerful tools for the regioselective functionalization (alkylation, acylation, sulfonylation) of polyols and carbohydrates[1]. However, achieving high turnover and precise regiocontrol requires a deep understanding of the catalyst's electronic and steric microenvironment. The Bis(4-fluoro-2-methylphenyl)borinic acid derivative is uniquely engineered: the 4-fluoro group acts as an electron-withdrawing anchor to increase Lewis acidity, while the 2-methyl group provides critical ortho-steric shielding to dictate facial selectivity and prevent catalyst trapping[1],[2].

Below, you will find our mechanistic workflow, troubleshooting Q&A, and self-validating experimental protocols.

I. Mechanistic Workflow

CatalyticCycle Cat Bis(4-fluoro-2-methylphenyl) borinic acid (Pre-catalyst) Complex Tetracoordinate Borinate Complex (Active Intermediate) Cat->Complex + cis-Diol + Base (-H2O) Attack Electrophilic Attack (Turnover-Limiting Step) Complex->Attack + Electrophile (e.g., R-X) Steric shielding by 2-Methyl Product Regioselective Product + Catalyst Regeneration Attack->Product Base-assisted product release Product->Cat Catalyst Recycling

Figure 1: Catalytic cycle of diarylborinic acid-mediated regioselective functionalization.

II. Diagnostic Hub: Troubleshooting FAQs

Q1: Why is the 4-fluoro-2-methyl substitution pattern critical, and why can't I just use standard diphenylborinic acid? Causality & Insight: Standard diphenylborinic acid often suffers from low turnover and moderate regioselectivity because it lacks both electronic activation and steric differentiation[3]. The 4-fluoro group is highly electron-withdrawing, which increases the Lewis acidity of the boron center. This accelerates the formation of the tetracoordinate borinate complex with your diol substrate. However, highly Lewis acidic borinic acids are prone to forming unreactive "dead-end" 2:1 ligand-to-metal complexes. The 2-methyl group provides essential ortho-steric bulk. This bulk prevents the formation of these stable off-cycle species and creates a rigid, chiral-like pocket that enforces high regioselectivity (typically favoring the equatorial oxygen) during the electrophilic attack[1].

Q2: My regioselective alkylation is yielding a 3:1 mixture of regioisomers instead of the expected >10:1. How do I fix this? Causality & Insight: Loss of regioselectivity stems from the disruption of the rigid tetracoordinate intermediate.

  • Temperature: High temperatures (>40°C) increase the conformational flux of the borinate complex, allowing the electrophile to bypass the steric shielding of the 2-methyl group. Keep reactions strictly at room temperature (20–25°C)[2].

  • Base Selection: The reaction requires a base to neutralize acidic byproducts and facilitate the formation of the anionic borinate. If the base is too small (e.g., unhindered primary amines), it can competitively coordinate to the boron center, displacing the diol. Switch to sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or insoluble inorganic bases like Ag₂O[3].

Q3: The reaction stalls at 40-50% conversion. What is causing catalyst deactivation? Causality & Insight: Bis(4-fluoro-2-methylphenyl)borinic acid is highly active but susceptible to two main deactivation pathways:

  • Moisture: While borinic acids are significantly more robust than boronic acids, excess water drives the competitive hydrolysis of the active borinate complex back to the free diol. Ensure solvents are strictly anhydrous and consider adding activated 4Å molecular sieves to the reaction mixture.

  • Product Inhibition: If your functionalized product retains strong coordinating groups, it may outcompete the starting material for the catalyst. Increasing the catalyst loading from 5 mol% to 10 mol% or optimizing the solvent polarity (e.g., switching from DCM to MeCN) helps dissociate the product-catalyst complex, restoring turnover[4].

III. Quantitative Catalyst Performance Comparison

To understand why this specific catalyst architecture is recommended, review the structure-activity relationship data below. The synergistic push-pull of the electronic and steric groups is what drives optimal yields.

Catalyst DerivativeElectronic Effect (Lewis Acidity)Steric Environment (ortho-effect)Typical Conversion (%)Regioselectivity (Equatorial:Axial)
Diphenylborinic acidBaselineLow65%4:1
Bis(4-fluorophenyl)borinic acidHighLow85%3:1 (Fast but unselective)
Bis(2-methylphenyl)borinic acidLowHigh40%10:1 (Selective but slow)
Bis(4-fluoro-2-methylphenyl)borinic acid High High 92% >20:1 (Optimal)

IV. Protocol Vault: Self-Validating Methodologies

Standard Operating Procedure: Regioselective Monoalkylation of cis-1,2-Diols

This protocol is engineered to maximize the efficiency of the turnover-limiting step (electrophilic attack) while preserving the integrity of the borinate intermediate[1].

Reagents & Equipment:

  • Substrate: cis-1,2-diol derivative (1.0 mmol)

  • Catalyst: Bis(4-fluoro-2-methylphenyl)borinic acid (0.05 mmol, 5 mol%)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)

  • Electrophile: Benzyl bromide (1.1 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN, 10 mL)

  • Equipment: Flame-dried Schlenk flask, argon balloon, magnetic stirrer.

Step-by-Step Procedure:

  • System Preparation: Flame-dry the Schlenk flask under a vacuum and backfill it with argon three times.

  • Complexation: Add the cis-1,2-diol substrate (1.0 mmol) and the borinic acid catalyst (5 mol%). Dissolve the mixture in 10 mL of anhydrous MeCN.

    • Scientific Rationale: MeCN is preferred over non-polar solvents because its moderate polarity stabilizes the polar transition state during alkylation without outcompeting the diol for boron coordination.

  • Base Activation: Add DIPEA (1.2 mmol) dropwise via syringe.

    • Self-Validation Check: The solution should remain clear and homogeneous. If the solution turns cloudy or precipitates form, this indicates base-promoted degradation of the substrate or moisture contamination. Stop and verify reagent purity.

  • Electrophilic Attack: Add benzyl bromide (1.1 mmol) slowly over 2 minutes.

  • Propagation: Stir the reaction at exactly 25°C for 12–18 hours. Monitor the reaction via TLC (typically 3:1 Hexanes:EtOAc).

    • Self-Validation Check: You should observe the clean emergence of a single new spot with a higher Rf than the starting diol. The appearance of multiple close-running spots indicates a failure in regiocontrol (check temperature).

  • Quench & Catalyst Cleavage: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Stir vigorously for 10 minutes.

    • Scientific Rationale: The mildly acidic quench protonates the borinate complex, breaking the product-boron interaction and ensuring full recovery of the monoalkylated product[2].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

V. References

  • Taylor, M. S., Lee, D., Williamson, C. L., & Chan, L. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Organic Chemistry Portal (Originally published in J. Am. Chem. Soc.). URL:

  • Taylor, M. S., et al. (2011). Regioselective Alkylation of Carbohydrate Derivatives Catalyzed by a Diarylborinic Acid Derivative. Figshare / Organic Letters. URL:

  • Taylor, M. S., et al. (2011). Regioselective Alkylation of Carbohydrate Derivatives Catalyzed by a Diarylborinic Acid Derivative. ACS Publications. URL:

  • Gouliaras, C., Lee, D., Chan, L., & Taylor, M. S. (2011). Regioselective Activation of Glycosyl Acceptors by a Diarylborinic Acid-Derived Catalyst. Researcher.life / Journal of the American Chemical Society. URL:

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of Bis(4-fluoro-2-methylphenyl)borinic Acid

Welcome to the technical support and troubleshooting center for handling Bis(4-fluoro-2-methylphenyl)borinic acid . Diarylborinic acids are highly versatile catalysts and building blocks in organic synthesis, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for handling Bis(4-fluoro-2-methylphenyl)borinic acid . Diarylborinic acids are highly versatile catalysts and building blocks in organic synthesis, particularly for the regioselective activation of diols and carbohydrates. However, their inherent structural properties make them notoriously difficult to store on the benchtop.

This guide provides the mechanistic rationale, quantitative data, and self-validating protocols required to stabilize this specific borinic acid derivative for long-term storage and successfully recover it for downstream applications.

Workflow Visualization

BorinicAcidWorkflow N1 Free Bis(4-fluoro-2-methylphenyl)borinic acid State: sp2 Hybridized (Vacant p-orbital) Risk: Rapid Oxidation N2 Ethanolamine Complexation (Et2O, Room Temp) N1->N2 Stabilization N3 2-Aminoethyl Diarylborinate State: sp3 Hybridized (N→B Dative Bond) Status: Stable for Long-Term Storage N2->N3 N4 Biphasic Acidic Hydrolysis (1M HCl / EtOAc) N3->N4 Deprotection (Prior to use) N5 Recovered Active Catalyst State: Organic Phase Partitioned N4->N5

Workflow for the reversible stabilization of diarylborinic acids via ethanolamine complexation.

Quantitative Stability Profile

To understand the necessity of stabilization, compare the physical properties and degradation timelines of the free acid versus its protected adduct.

Compound StateBoron HybridizationStorage TemperatureAtmosphereEstimated Benchtop Half-LifePrimary Degradation Pathway
Free Borinic Acid sp² (Vacant p-orbital)-20 °CArgon / Nitrogen< 24–48 hours (in air)Oxidation to boronic acid / phenol
Ethanolamine Adduct sp³ (N→B coordinate)4 °C to 25 °CAmbient Air> 12 monthsNone (Thermodynamically stable)

Troubleshooting & Mechanistic FAQs

Q1: Why does my Bis(4-fluoro-2-methylphenyl)borinic acid degrade so rapidly into a boronic acid and phenol when left on the benchtop? A1: The instability is driven by the electronic environment of the boron center. Borinic acids possess two C–B bonds and only one B–O bond, making them significantly more electrophilic than standard boronic acids[1]. The boron atom is sp² hybridized, leaving a vacant, highly reactive p-orbital. Furthermore, the para-fluoro substituents exert an electron-withdrawing inductive effect, which further increases the Lewis acidity of the boron center. This makes the empty p-orbital highly susceptible to nucleophilic attack by atmospheric oxygen, leading to rapid oxidative cleavage of the C–B bond[2].

Q2: What is the industry-standard method to prevent this degradation? A2: The most reliable method is to convert the free borinic acid into an N,O-chelated four-coordinate diarylborinate using a bidentate ligand like ethanolamine[3]. When ethanolamine is added, the nitrogen lone pair donates directly into the boron's vacant p-orbital. This dative bond forces the boron to rehybridize from a planar sp² geometry to a tetrahedral sp³ geometry. By physically occupying the p-orbital, you eliminate the pathway for oxygen insertion, rendering the compound thermodynamically stable for months under ambient conditions[1].

Q3: Why must I use a biphasic system (EtOAc / Aqueous HCl) to deprotect the adduct? Why not just dissolve it in aqueous acid? A3: Free borinic acids are prone to protodeboronation and can form anhydrides (boroxines) if left in aqueous environments. The biphasic system acts as a kinetic trap. When the 1M HCl protonates the amine group, the N→B bond breaks, releasing the free borinic acid. Because the free acid is highly lipophilic, it immediately partitions into the organic layer (Ethyl Acetate), physically separating it from the aqueous acidic phase[4]. This prevents unwanted side reactions and ensures quantitative recovery of the active catalyst[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By observing specific physical phase changes, you can verify the success of the reaction without immediately requiring NMR analysis.

Protocol A: Synthesis of the Stable Ethanolamine Adduct (Stabilization)

Use this protocol immediately after synthesizing or purifying the free borinic acid to prepare it for long-term storage.

  • Solubilization: Dissolve the crude or freshly prepared free Bis(4-fluoro-2-methylphenyl)borinic acid in anhydrous Diethyl Ether (Et₂O) at room temperature (approx. 10 mL per gram of borinic acid).

  • Ligand Addition: While stirring vigorously, add 1.2 equivalents of neat ethanolamine dropwise to the solution.

  • Self-Validation Checkpoint (Precipitation): Within 5 to 10 minutes, a thick white precipitate should form. Causality: The free sp² borinic acid is highly soluble in non-polar Et₂O. However, the resulting sp³ N,O-chelated adduct is highly polar and zwitterionic in character, making it completely insoluble in ether. If the solution remains clear, the complexation has failed (check the quality of your ethanolamine).

  • Isolation: Stir for an additional 2 hours to ensure complete conversion. Filter the white precipitate using a Büchner funnel.

  • Washing & Storage: Wash the filter cake with cold pentane or hexanes to remove any unreacted hydrophobic impurities. Dry under vacuum. The resulting powder can be stored in a standard desiccator or refrigerator indefinitely.

Protocol B: Deprotection to Free Borinic Acid (Activation)

Use this protocol immediately before utilizing the borinic acid in a catalytic workflow or cross-coupling reaction.

  • Suspension: Suspend the stable 2-aminoethyl bis(4-fluoro-2-methylphenyl)borinate adduct in Ethyl Acetate (EtOAc) (approx. 15 mL per gram of adduct). The solid will not fully dissolve.

  • Acidic Cleavage: Add an equal volume of 1M aqueous HCl to the suspension. Stir vigorously at room temperature for 30 minutes.

  • Self-Validation Checkpoint (Phase Clearing): As the acid protonates the amine, the insoluble adduct breaks down. The suspension will rapidly clear, leaving two distinct, transparent liquid phases. Causality: The protonated ethanolamine salt becomes highly water-soluble, while the newly liberated free borinic acid partitions entirely into the EtOAc layer. If solid remains suspended, continue stirring or add a slight excess of 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Isolate the organic (EtOAc) layer.

  • Washing: Wash the organic layer once with brine to remove residual water and HCl.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use the resulting free borinic acid immediately in your downstream experiment.

References

  • Synthesis of Borinic Acids and Borinate Adducts Using Diisopropylaminoborane Organic Letters (ACS Publications) URL:[Link][3]

  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers Proceedings of the National Academy of Sciences (PNAS) URL:[Link][2]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives Molecules (MDPI) URL:[Link][1]

  • Development of a Telescoped Process for Preparation of N,O-Chelated Diarylborinates Organic Process Research & Development (ACS Publications) URL:[Link][4]

  • Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives Journal of the American Chemical Society (ACS Publications) URL:[Link][5]

Sources

Optimization

Impact of water on the stability of Bis(4-fluoro-2-methylphenyl)borinic acid

Technical Support Center: Bis(4-fluoro-2-methylphenyl)borinic Acid A Guide to Understanding and Mitigating Water-Induced Instability in Experimental Applications Prepared by the Senior Application Scientist Team Welcome...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Bis(4-fluoro-2-methylphenyl)borinic Acid

A Guide to Understanding and Mitigating Water-Induced Instability in Experimental Applications

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Bis(4-fluoro-2-methylphenyl)borinic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile building block. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to ensure the stability and reactivity of this compound, with a specific focus on mitigating the detrimental effects of water. As organoboron compounds, borinic acids [R₂B(OH)] are significantly more Lewis acidic and, consequently, more susceptible to degradation than their more common boronic acid [RB(OH)₂] counterparts.[1] Understanding this inherent reactivity is the first step toward successful and reproducible experimental outcomes.

Section 1: Core Concepts: The Mechanism of Water-Induced Degradation

Before troubleshooting specific experimental failures, it is crucial to understand the fundamental pathways through which water compromises the integrity of Bis(4-fluoro-2-methylphenyl)borinic acid. The boron center's empty p-orbital makes it a potent Lewis acid, highly susceptible to nucleophilic attack by water.[2][3] This initial interaction can trigger a cascade of degradative reactions.

The primary degradation pathways include:

  • Hydrolysis & Boroxine Formation: Borinic acids, like boronic acids, can undergo dehydration to form anhydrides. While boronic acids typically form cyclic trimers known as boroxines, borinic acids can form dimers (R₂BOBR₂).[1] The presence of water can influence this equilibrium, and excess water can lead to further, more destructive degradation.

  • Protodeboronation: This is a critical degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This process, which can be catalyzed by aqueous acidic or basic conditions, is irreversible and results in the formation of 1-fluoro-3-methylbenzene and boric acid, representing a complete loss of your starting material.[5] Given the enhanced Lewis acidity of borinic acids, they are generally more prone to this decomposition route than boronic acids.[1]

  • Oxidation: The boron center is also susceptible to oxidation, especially in the presence of reactive oxygen species, which can be exacerbated in certain aqueous environments.[2][6] This pathway leads to the formation of phenols and boric acid, another common source of yield loss.

Start Bis(4-fluoro-2-methylphenyl)borinic Acid (Ar₂BOH) Hydrolysis Reversible Hydrolysis/ Anhydride Formation Start->Hydrolysis Dehydration/ Hydration Protodeboronation Protodeboronation (Irreversible) Start->Protodeboronation Acid/Base Catalyzed Oxidation Oxidation (Irreversible) Start->Oxidation e.g., via ROS Water H₂O (Water) Water->Start Nucleophilic Attack Products1 Borinic Anhydride (Ar₂BOBAr₂) Hydrolysis->Products1 Products2 1-Fluoro-3-methylbenzene + Boric Acid Protodeboronation->Products2 Products3 4-Fluoro-2-methylphenol + Boric Acid Oxidation->Products3

Caption: Degradation pathways for diarylborinic acids in the presence of water.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The advice provided is grounded in the chemical principles outlined above.

Q1: My Suzuki-Miyaura coupling reaction has failed or resulted in a very low yield. How could water be the culprit?

This is the most common issue encountered. Low or no yield is often directly attributable to the degradation of the borinic acid before or during the reaction.

Possible Causes & Solutions:

  • Degraded Starting Material: The solid borinic acid may have been compromised by atmospheric moisture during storage. Boronic acids and their derivatives are often hygroscopic.[7][8]

    • Solution: Purchase fresh material from a reputable supplier and implement a rigorous storage protocol (see FAQ 1). For existing material, consider running a small-scale test reaction against a trusted coupling partner to qualify its reactivity before committing to a large-scale synthesis.

  • In-situ Decomposition: The borinic acid is degrading in the reaction flask due to residual water in solvents, reagents, or from the reaction atmosphere.

    • Solution: Implement a moisture-free reaction setup. While some Suzuki-Miyaura couplings tolerate or even benefit from a small amount of water, the high sensitivity of borinic acids necessitates a more cautious approach.[9]

Experimental Protocol: Moisture-Free Suzuki-Miyaura Coupling Setup

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

  • Solvent & Reagent Preparation: Use anhydrous solvents from a solvent purification system or freshly opened bottles rated for <50 ppm water. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous; if necessary, dry it in a vacuum oven before use.

  • Reaction Assembly: Assemble the glassware while hot and purge with inert gas. Maintain a positive pressure of inert gas throughout the entire experiment.

  • Degassing: Charge the reaction flask with your aryl halide, base, and solvent. Thoroughly degas the mixture using one of the following methods:

    • Sparging: Bubble an inert gas through the solution for 15-30 minutes.

    • Freeze-Pump-Thaw: Perform at least three cycles of freezing the mixture (liquid nitrogen), evacuating the headspace under high vacuum, and thawing under an inert gas atmosphere. This is the most effective method.

  • Reagent Addition: Add the palladium catalyst and ligands (if not using a pre-catalyst) to the degassed mixture. Finally, add the Bis(4-fluoro-2-methylphenyl)borinic acid as a solid in one portion under a strong positive flow of inert gas.

  • Execution: Immediately bring the reaction to the target temperature. Minimizing the time the borinic acid spends in solution before catalysis begins is key.

Q2: I am observing significant amounts of biaryl homocoupling (Ar-Ar) and/or protodeboronation (Ar-H) byproducts. What is the role of water here?

While homocoupling is often linked to the presence of oxygen which oxidizes the Pd(0) catalyst, water can play an indirect and detrimental role.[10][11]

Troubleshooting Workflow:

Start Low Yield or Side Products Observed CheckReagent Is Borinic Acid Reagent >95% Pure (by qNMR or Titration)? Start->CheckReagent CheckSetup Was a Strict Moisture-Free Setup Used? CheckReagent->CheckSetup Yes ActionReagent Action: Qualify or Purchase New Reagent CheckReagent->ActionReagent No CheckDegas Was Rigorous Degassing (e.g., Freeze-Pump-Thaw) Performed? CheckSetup->CheckDegas Yes ActionSetup Action: Implement Protocol 1 (Moisture-Free Setup) CheckSetup->ActionSetup No CheckCatalyst Are Catalyst/Ligands Fresh and Active? CheckDegas->CheckCatalyst Yes ActionDegas Action: Improve Degassing Technique. Consider using a Pd(0) source (e.g., Pd₂(dba)₃) to reduce homocoupling. CheckDegas->ActionDegas No ActionCatalyst Action: Use Fresh Catalyst. Check Ligand:Pd Ratio. CheckCatalyst->ActionCatalyst No Success Problem Resolved CheckCatalyst->Success Yes ActionReagent->CheckReagent ActionSetup->CheckSetup ActionDegas->CheckDegas ActionCatalyst->CheckCatalyst

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

  • Protodeboronation: This is a direct consequence of water reacting with the borinic acid, often catalyzed by the basic conditions of the reaction.[5] If you see significant amounts of 1-fluoro-3-methylbenzene, it is a clear indicator that your borinic acid is decomposing. The solution is to rigorously exclude water as per the protocol above.

  • Homocoupling: Water can affect the solubility and activity of the base, potentially altering the reaction kinetics and favoring side reactions.[9] More importantly, if water leads to premature borinic acid decomposition, the local concentration of the active nucleophile decreases, which can disrupt the catalytic cycle and allow side reactions like homocoupling to become more prominent.

Q3: My results are inconsistent from one experiment to the next, even when using the same batch of borinic acid.

This often points to subtle variations in water exposure.

Possible Causes & Solutions:

  • Atmospheric Exposure: The time the solid reagent is exposed to air during weighing can be a factor, especially on humid days.

    • Solution: Weigh the compound quickly. For highly sensitive applications, consider weighing inside a glovebox.

  • Inconsistent Solvent Quality: The water content in "anhydrous" solvents can vary, especially in bottles that have been opened multiple times.

    • Solution: Use a freshly opened bottle of solvent or solvent from a purification system for every reaction. Never leave a solvent bottle open to the air.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the definitive storage and handling procedures for Bis(4-fluoro-2-methylphenyl)borinic acid?

Proper storage is non-negotiable for maintaining the integrity of this compound. The following recommendations are based on best practices for sensitive boronic and borinic acids.[4][7][8][12]

ParameterRecommendationRationale
Temperature 2 - 8 °C (Refrigerated)Slows the rate of potential degradation pathways.[4][7]
Atmosphere Store under an inert gas (Argon or Nitrogen)Prevents both oxidative degradation and hydrolysis from atmospheric moisture.[4][7]
Container Tightly sealed, opaque glass bottlePrevents moisture and light ingress. Use PTFE-lined caps. Ensure the seal is airtight.[8][12]
Handling Use in a fume hood or well-ventilated areaStandard chemical safety practice.[7]
Dispensing Allow the container to warm to room temperature before openingPrevents condensation of atmospheric moisture onto the cold solid.
PPE Safety goggles, lab coat, and nitrile glovesProtects against skin/eye contact and inhalation of fine particles.[4]

Q2: How can I reliably assess the purity of my Bis(4-fluoro-2-methylphenyl)borinic acid sample?

Assessing the purity of borinic acids is challenging due to their instability.

  • Titration: Acid-base titration can be used to determine the molar content of the borinic acid functionality, providing a good measure of overall purity.[13]

  • Quantitative NMR (qNMR): This is an excellent method. By using a stable, inert internal standard with a known concentration, you can accurately determine the concentration of the active borinic acid and identify major impurities like the protodeboronated arene.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC analysis is complicated by the potential for on-column hydrolysis, which can lead to peak tailing, splitting, or the appearance of degradation products that were not in the original sample.[14] Specialized methods using highly basic mobile phases or aprotic diluents may be required to stabilize the compound during analysis.[14]

Q3: Is it ever acceptable to use water as a co-solvent in reactions with this borinic acid?

While many modern Suzuki-Miyaura protocols utilize water or aqueous bases to facilitate the catalytic cycle, this should be approached with extreme caution for a sensitive diarylborinic acid.[9][15][16] The risk of rapid protodeboronation is high.[5]

If aqueous conditions are unavoidable for your specific substrate (e.g., to dissolve a salt or a highly polar coupling partner), the strategy should be to minimize the borinic acid's contact time with water. Add the borinic acid last to the fully assembled, degassed, and pre-heated reaction mixture to ensure the productive cross-coupling reaction begins immediately, outcompeting the degradation pathways.

References

  • Benchchem. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling. Benchchem.
  • Blog. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?
  • Lion, K., & Steva, E. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Website. (2025). How to Store Boric Acid.
  • Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Benchchem. (2025). Handling and storage recommendations for (7-Heptylnaphthalen-2-yl)boronic acid. Benchchem.
  • Wikipedia.Boronic acid.
  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Anderson's Process Solutions. (2010).
  • U.S. Borax Inc.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters.
  • Cammidge, A. N., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8683-8697.
  • Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide.
  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
  • Zhu, L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Berion, F., et al. (2021).
  • Alberch, L., et al. (2007). Cross-coupling reactions with boronic acids in water catalysed by oxime-derived palladacycles. Dalton Transactions, (37), 4195-4200.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Chem-Impex.4-Fluoro-2-methylphenylboronic acid.
  • Bertrand, G. H. V., & Gandon, V. (2024). From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters. The Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Validation of a New Synthetic Route to Bis(4-fluoro-2-methylphenyl)borinic Acid: A Comparative Guide

Executive Summary Diarylborinic acids are highly valuable motifs in medicinal chemistry, optoelectronics, and as robust catalysts for regioselective glycosylation[1]. Among these, Bis(4-fluoro-2-methylphenyl)borinic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diarylborinic acids are highly valuable motifs in medicinal chemistry, optoelectronics, and as robust catalysts for regioselective glycosylation[1]. Among these, Bis(4-fluoro-2-methylphenyl)borinic acid represents a sterically and electronically demanding target. The ortho-methyl group introduces significant steric hindrance that slows down the requisite sequential additions, while the para-fluoro group modulates the electrophilicity of the boron center. Synthesizing this molecule with high purity presents a persistent challenge, necessitating a shift from traditional batch methods to advanced continuous flow methodologies[2]. This guide objectively compares the traditional batch synthesis against a newly validated continuous flow route utilizing diisopropylaminoborane (DIPOB).

Mechanistic Causality: Overcoming the Limitations of Batch Synthesis

Traditional batch syntheses rely on the sequential addition of Grignard reagents to trialkyl borates, such as triisopropyl borate[3]. This approach is fundamentally limited by the kinetics of the intermediate boronate ester. Because the boronate intermediate is highly reactive, the second equivalent of Grignard reagent often competes with the third addition (yielding unwanted triarylborane) or fails to add efficiently due to steric bulk (leaving monoarylboronic acid)[3]. To suppress these side reactions, chemists are forced to use strict cryogenic conditions (-78 °C), which are energy-intensive and difficult to scale.

The newly validated synthetic route introduces two mechanistic upgrades to solve this paradox:

  • Electrophile Redesign with DIPOB: By replacing trialkyl borates with diisopropylaminoborane (DIPOB), the Lewis acidity of the boron center is precisely modulated[4]. The diisopropylamino group donates electron density into the empty p-orbital of the boron atom. This stabilization arrests the reaction after the second Grignard addition, completely preventing the formation of triarylborane while maintaining sufficient reactivity to overcome the steric hindrance of the ortho-methyl group at non-cryogenic temperatures[4].

  • Continuous Flow Microreactors: The highly exothermic nature of Grignard additions creates localized "hot spots" in batch reactors, driving over-alkylation. Microreactors provide a massive surface-area-to-volume ratio, ensuring instantaneous mixing and isothermal heat dissipation[2]. This kinetic control allows the reaction to proceed cleanly at 0 °C, eliminating the need for cryogenic cooling[2].

Mechanism ArMgBr ArMgBr (2.1 equiv) Mono Monoarylaminoborane Intermediate ArMgBr->Mono 1st Addition DIPOB DIPOB (1.0 equiv) DIPOB->Mono Di Diarylaminoborane Intermediate Mono->Di 2nd Addition (ArMgBr) Product Bis(4-fluoro-2-methylphenyl) borinic acid Di->Product Acidic Hydrolysis

Mechanistic pathway of DIPOB-mediated diarylborinic acid synthesis.

Comparative Performance Analysis

The transition from batch to continuous flow yields significant improvements in both scalability and product purity. The quantitative data below summarizes the performance of both routes based on standardized experimental runs.

ParameterTraditional Batch RouteContinuous Flow Route (New)
Boron Source Triisopropyl borate (B(OiPr)₃)Diisopropylaminoborane (DIPOB)
Operating Temperature -78 °C (Cryogenic)0 °C (Chilled)
Reaction Time 4–6 hours~2.4 minutes (Residence Time)
Yield (Isolated) 45% – 55%> 85%
Selectivity (Borinic : Boronic : Borane) 60 : 30 : 1095 : <5 : 0
E-factor (Waste Generation) High (Extensive chromatography needed)Low (Telescoped inline quench)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, a protocol must be a self-validating system—meaning the process inherently verifies its own success or failure without relying solely on post-reaction offline analysis.

Protocol A: Traditional Batch Synthesis (Baseline)
  • Flame-dry a round-bottom flask under argon. Add triisopropyl borate (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Dropwise add 4-fluoro-2-methylphenylmagnesium bromide (2.1 equiv, 0.5 M in THF) over 2 hours to maintain internal temperature below -70 °C[3].

  • Stir for 4 hours, then quench with 1M HCl.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate. Drawbacks: The slow addition rate and cryogenic requirements make this prone to user error and thermal fluctuations, leading to complex product mixtures[3].

Protocol B: Continuous Flow Synthesis with DIPOB (Validated Route)

This protocol utilizes inline analytics to mathematically guarantee product consistency, rejecting any material formed outside the defined thermodynamic parameters.

  • System Priming: Flush a continuous flow microreactor (equipped with a high-turbulence T-mixer and a 10 mL PFA residence coil) with anhydrous THF. Set the cooling bath of the residence coil strictly to 0 °C[2].

  • Reagent Preparation:

    • Stream A: 4-fluoro-2-methylphenylmagnesium bromide (0.5 M in THF).

    • Stream B: Diisopropylaminoborane (DIPOB) (0.238 M in THF)[4].

  • Continuous Reaction: Pump Stream A at 2.1 mL/min and Stream B at 2.0 mL/min into the T-mixer. This maintains a precise 2.1:1.0 stoichiometric ratio. The combined flow rate (4.1 mL/min) through the 10 mL coil dictates a strict residence time of ~2.4 minutes[2].

  • Self-Validation & Inline Quench: The output stream immediately intersects with a third stream of 1M HCl (aqueous) pumped at 4.0 mL/min. An inline ReactIR monitors the stream; the complete disappearance of the B-N stretch (~1400 cm⁻¹) validates total conversion[4]. If the IR signature deviates, a three-way automated valve diverts the flow to waste.

  • Isolation: Collect the validated biphasic output. Separate the organic layer, wash with brine, and evaporate the solvent to yield analytically pure Bis(4-fluoro-2-methylphenyl)borinic acid without the need for column chromatography[4].

FlowSetup R1 Pump A ArMgBr in THF Mix T-Mixer (High Turbulence) R1->Mix 2.1 equiv R2 Pump B DIPOB in THF R2->Mix 1.0 equiv React Residence Coil (0 °C, 2.4 min) Mix->React Quench In-line Quench (1M HCl) React->Quench Out Phase Separation & Collection Quench->Out

Continuous flow microreactor setup for the synthesis of diarylborinic acids.

References

  • [1] Title: Recent Advances in the Synthesis of Borinic Acid Derivatives. Source: Molecules. URL: [Link]

  • [3] Title: Suzuki Reaction of a Diarylborinic Acid: One-Pot Preparation and Cross-Coupling of Bis(3,5-dimethylphenyl)borinic Acid. Source: Organic Process Research & Development. URL: [Link]

  • [4] Title: Synthesis of Borinic Acids and Borinate Adducts Using Diisopropylaminoborane. Source: Organic Letters. URL: [Link]

  • [2] Title: Process for the preparation or aryl and alkyl boron compounds in micro reactors. Source: European Patent Office (EP1285924A1). URL:

Sources

Comparative

Comparative Guide: Borinic Acids vs. Boronic Acids in Cross-Coupling Reactions

Executive Summary: The Reactivity-Stability Trade-Off Organoboron compounds are the cornerstone of modern carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction[1]. While boronic acids (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Reactivity-Stability Trade-Off

Organoboron compounds are the cornerstone of modern carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction[1]. While boronic acids ( RB(OH)2​ ) and boronate esters ( RBPin ) dominate pharmaceutical process chemistry due to their stability, diarylborinic acids ( R2​BOH ) represent a highly reactive, yet historically underutilized, alternative.

For researchers and drug development professionals, selecting the appropriate boron species is a critical decision that dictates reaction efficiency, scalability, and overall yield[2]. This guide provides an objective, data-driven comparison of borinic acids against traditional boronic acids and esters, detailing the causality behind their reactivity profiles and providing field-validated experimental protocols.

Mechanistic Foundations: Why Borinic Acids?

The core difference between these organoboron classes lies in their electronic structure, which dictates a fundamental trade-off between reactivity and stability[2].

  • Enhanced Lewis Acidity & Transmetalation: Borinic acids possess two Carbon-Boron (C-B) bonds and only one Boron-Oxygen (B-O) bond. Because oxygen donates electron density into the empty p-orbital of boron via π -backbonding, having only one oxygen atom makes the boron center in borinic acids significantly more electron-deficient (higher Lewis acidity) than in boronic acids (which have two B-O bonds)[1]. This enhanced Lewis acidity dramatically accelerates the formation of the pre-transmetalation palladium-oxo-boron complex. Consequently, the transmetalation step—typically the rate-limiting step in Suzuki-Miyaura couplings—is substantially faster.

  • Oxidation and Protodeboronation: The cost of this heightened reactivity is reduced stability. Borinic acids are highly electrophilic and prone to rapid oxidation. Kinetic studies have demonstrated that borinic acids react with hydrogen peroxide up to 10,000-fold faster than their boronic acid counterparts[3]. Furthermore, they are more susceptible to protodeboronation under aqueous basic conditions, necessitating careful control of the reaction environment[1].

Comparative Performance Analysis

To objectively evaluate these reagents, we must look at their performance metrics in standard cross-coupling environments. A unique, highly valuable advantage of diarylborinic acids is their ability to transfer both aryl groups to the electrophile, effectively doubling the atom economy of the boron reagent[4].

Quantitative Data: Boron Reagents in Suzuki-Miyaura Couplings
Reagent ClassGeneral StructureRelative Lewis AcidityTransmetalation KineticsAir/Aqueous StabilityAtom Economy (Aryl Transfer)Typical Yield (Model Systems)
Borinic Acid R2​BOH HighVery FastLow to Moderate2 equivalents91%*
Boronic Acid RB(OH)2​ ModerateFastModerate1 equivalent80–85%
Boronate Ester RBPin LowSlow (requires hydrolysis)High1 equivalent85–95%

*Yield based on the telescoped one-pot cross-coupling of bis(3,5-dimethylphenyl)borinic acid with vinyl triflate, demonstrating the successful transfer of both aryl groups[4].

Visualizing the Catalytic Pathway

The following diagram illustrates how the enhanced Lewis acidity of borinic acids provides a lower-energy kinetic pathway during the transmetalation phase of the Suzuki-Miyaura cycle.

G cluster_cycle Pd-Catalyzed Cross-Coupling Cycle OxAdd Oxidative Addition Pd(0) → Pd(II) TransMet Transmetalation (Rate-Determining Step) OxAdd->TransMet Ar-Pd(II)-X RedElim Reductive Elimination Product Release TransMet->RedElim Ar-Pd(II)-R RedElim->OxAdd Pd(0) Borinic Borinic Acid (R₂BOH) Fast Transmetalation (High Lewis Acidity) Borinic->TransMet High Reactivity Boronic Boronic Acid (RB(OH)₂) Moderate Transmetalation Boronic->TransMet Standard Reactivity

Caption: Catalytic cycle highlighting the accelerated transmetalation pathway of borinic acids.

Experimental Workflows & Self-Validating Protocols

To harness the power of borinic acids without suffering yield losses due to their inherent instability, modern process chemistry employs one-pot (telescoped) synthesis and coupling strategies[4]. By generating the borinic acid in situ and immediately subjecting it to cross-coupling, isolation-related degradation is entirely bypassed.

Protocol: Telescoped Preparation and Suzuki-Miyaura Coupling of Diarylborinic Acids

Objective: Synthesize a diarylborinic acid and couple it with an electrophile without intermediate isolation, transferring both aryl groups to maximize atom economy.

Step 1: In Situ Generation of the Diarylborinic Acid

  • Preparation: In a rigorously dried, argon-purged Schlenk flask, add triisopropyl borate (0.6 equiv) to anhydrous THF (0.5 M) and cool to -5 °C.

    • Causality: Using a sub-stoichiometric amount of the borate ester relative to the Grignard reagent, combined with mild cooling, suppresses the formation of the mono-arylboronic acid and thermodynamically favors the diarylborinic acid[4].

  • Addition: Dropwise add the aryl Grignard reagent (e.g., 3,5-dimethylphenylmagnesium bromide, 1.0 equiv, 0.5 M in THF) over 30 minutes, maintaining the internal temperature below 0 °C.

  • Aging: Stir the reaction mixture for 1 hour at 0 °C to ensure complete formation of the intermediate borinate complex.

Step 2: Self-Validation Checkpoint (Crucial for Trustworthiness)

  • Action: Before proceeding to cross-coupling, withdraw a 0.1 mL aliquot, dilute in dry THF, and analyze via 11B NMR.

  • Validation: The presence of a dominant singlet at ~45 ppm confirms the successful formation of the diarylborinic acid. The absence of a signal at ~30 ppm validates that mono-arylboronic acid formation was successfully suppressed. If the ~30 ppm signal is dominant, the stoichiometry or temperature control failed, and the reaction should not be telescoped.

Step 3: Telescoped Cross-Coupling

  • Reagent Addition: To the unpurified reaction mixture, directly add the electrophile (e.g., vinyl triflate or aryl halide, 2.0 equiv) and the palladium catalyst (e.g., Pd(PPh3​)4​ , 2-5 mol%).

    • Causality: Because the diarylborinic acid transfers two aryl groups, 2.0 equivalents of the electrophile are required to fully utilize the boron reagent[4].

  • Base Addition: Introduce an aqueous solution of a mild base (e.g., Na2​CO3​ , 2.0 M, 3.0 equiv). The introduction of the biphasic mixture initiates the transmetalation sequence.

  • Execution: Heat the mixture to 60 °C for 4–6 hours. Monitor the consumption of the electrophile via HPLC.

Step 4: Workup

  • Cool the mixture to room temperature, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate.

  • Purify the organic layer via standard silica gel chromatography to isolate the cross-coupled product. (Expected yield: ~91%).

Strategic Recommendations

  • When to use Boronate Esters: Opt for esters (like pinacol esters) during early-stage library synthesis, high-throughput screening, or multi-step sequences where the boron moiety must survive harsh intermediate conditions prior to the coupling step[2].

  • When to use Boronic Acids: Select boronic acids for standard, single-step cross-couplings where moderate reactivity and ease of handling are required.

  • When to use Borinic Acids: Deploy borinic acids when dealing with sterically hindered or electronically deactivated electrophiles where transmetalation is sluggish. They are also economically superior for large-scale manufacturing, provided a telescoped procedure is utilized to maximize the transfer of both aryl groups and eliminate isolation losses[4].

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling Bis(4-fluoro-2-methylphenyl)borinic Acid

In the fast-paced world of drug discovery and chemical synthesis, the safety of our researchers is paramount. This guide provides essential, in-depth technical information for the safe handling of Bis(4-fluoro-2-methylph...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery and chemical synthesis, the safety of our researchers is paramount. This guide provides essential, in-depth technical information for the safe handling of Bis(4-fluoro-2-methylphenyl)borinic acid, a specialized organoboron compound. By understanding the inherent risks and adhering to the robust protocols outlined below, you can ensure a secure laboratory environment while advancing your critical research. This document moves beyond a simple checklist, offering a procedural and causal understanding of the necessary safety measures, from personal protective equipment to waste disposal.

Hazard Assessment and Core Principles

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1]

  • Potential for Systemic Toxicity: While specific data is limited, many organoboron compounds can be harmful if swallowed.[2] Boric acid, a related compound, is classified with potential reproductive toxicity.[3][4][5]

Therefore, the foundational principle of handling this compound is the precautionary principle . We must assume a conservative hazard profile and implement controls to mitigate all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Bis(4-fluoro-2-methylphenyl)borinic acid. The minimum required PPE is designed to prevent contact with skin, eyes, and the respiratory system.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[6]
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[6][7]
Respiratory Protection To be used within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[8]

For situations with a higher risk of splash, such as when handling larger quantities or during transfers, a face shield worn over chemical splash goggles is strongly recommended.[9][10][11]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Weighing
  • Designated Area: All handling of solid Bis(4-fluoro-2-methylphenyl)borinic acid must be conducted in a designated area within a certified chemical fume hood.[8]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE before opening the primary container.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid generating dust. If the material is a fine powder, consider using a balance with a draft shield within the fume hood.

  • Container Sealing: Immediately and securely seal the primary container after dispensing.

  • Labeling: All containers with the chemical must be clearly labeled with the full chemical name and relevant hazard warnings.

Solution Preparation and Reaction Setup
  • Solvent Addition: Add solvents to the solid compound slowly to avoid splashing.

  • Maintain Containment: Keep all reaction vessels within the fume hood throughout the experiment.

  • Temperature Control: If the reaction requires heating or cooling, use appropriate and stable equipment (e.g., heating mantles, ice baths) to prevent spills.

  • Monitoring: Regularly inspect the reaction setup for any signs of leaks or other issues.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Extraction and Transfer: Use appropriate glassware and techniques to minimize the risk of spills during extractions and transfers.

  • Purification: All purification steps, such as chromatography, should be performed within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of Bis(4-fluoro-2-methylphenyl)borinic acid and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All contaminated solid waste, including weigh boats, gloves, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and waste from the reaction work-up should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[12]

Waste Disposal Procedure
  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[13]

  • Collection: Follow your institution's specific procedures for hazardous waste collection. Do not dispose of this chemical down the drain.[6][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Small Spill For a small spill contained within the fume hood, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a sealed container for hazardous waste disposal.
Large Spill Evacuate the area and notify your institution's environmental health and safety department immediately.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of Bis(4-fluoro-2-methylphenyl)borinic acid.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste Disposal cluster_emergency Emergency prep_start Start: Handling Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Carefully Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill or Exposure Occurs weigh->spill reaction Perform Reaction dissolve->reaction dissolve->spill workup Conduct Work-up/ Purification reaction->workup reaction->spill segregate_solid Segregate Solid Waste workup->segregate_solid segregate_liquid Segregate Liquid Waste workup->segregate_liquid workup->spill label_waste Label Waste Containers segregate_solid->label_waste segregate_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste end_process End of Process store_waste->end_process emergency_proc Follow Emergency Procedures (Wash, Evacuate, Seek Medical Attention) spill->emergency_proc

Caption: Workflow for the safe handling of Bis(4-fluoro-2-methylphenyl)borinic acid.

References

  • How To Safely Dispose of Boric Acid. (2025, July 16). ACTenviro. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Standard Operating Procedure: Boric Acid. University of Washington. [Link]

  • Boric Acid - IsoLab. (2021, June 24). University of Washington. [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. [Link]

  • Protective Gear. Organic Chemistry at CU Boulder. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara. [Link]

  • Personal Protective Equipment in Chemistry. Swarthmore College. [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY. [Link]

  • Safety Data Sheet: Boric acid. (2024, January 30). Chemos GmbH&Co.KG. [Link]

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